Fanapanel hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLMFHPDNKPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N3O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Fanapanel Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
Abstract
Fanapanel hydrate, also known as ZK200775 and MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially for neuroprotection in cerebral ischemia and trauma, its clinical progression was halted due to significant safety concerns, including glial cell toxicity and severe neurological side effects.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, the downstream signaling consequences of AMPA receptor antagonism, and the experimental methodologies used for its characterization.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission. Ionotropic glutamate receptors are broadly classified into N-methyl-D-aspartate (NMDA) receptors, kainate receptors, and AMPA receptors. Overactivation of these receptors, particularly during pathological conditions such as stroke or traumatic brain injury, leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.
This compound was developed as a neuroprotective agent designed to mitigate excitotoxicity by blocking AMPA receptors. This guide will dissect the molecular pharmacology of this compound, present the quantitative data from key preclinical studies, and provide detailed experimental protocols for the assays used in its evaluation.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the AMPA receptor. This means it binds to the same site as the endogenous ligand, glutamate, but does not activate the receptor, thereby preventing glutamate-mediated depolarization of the postsynaptic membrane.
Receptor Selectivity and Binding Affinity
Fanapanel demonstrates high selectivity for AMPA and kainate receptors over NMDA receptors. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) from various assays quantify this selectivity.
| Ligand/Agonist | Receptor/Assay | Quantitative Value | Unit | Reference |
| Quisqualate | AMPA Receptor (Cortical Slice Preparation) | 3.2 | nM | [2] |
| Kainate | Kainate Receptor (Cortical Slice Preparation) | 100 | nM | |
| NMDA | NMDA Receptor (Cortical Slice Preparation) | 8.5 | µM | |
| Quisqualate | Spreading Depression Assay | 200 | nM | |
| Kainate | Spreading Depression Assay | 76 | nM | |
| NMDA | Spreading Depression Assay | 13 | µM | |
| Glycine | Spreading Depression Assay | 18 | µM |
Signaling Pathways
The primary action of this compound is the blockade of ion influx through the AMPA receptor channel. This has significant downstream consequences on intracellular signaling cascades typically activated during excitotoxic events.
In pathological conditions like ischemia, excessive glutamate release leads to overactivation of AMPA receptors, causing a massive influx of Na+ and Ca2+. This disrupts cellular ionic homeostasis, leading to mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, apoptotic and necrotic cell death. Fanapanel, by blocking the AMPA receptor, directly prevents this initial ion influx, thereby averting the downstream excitotoxic cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cortical Slice Preparation Assay for Receptor Binding
This assay is used to determine the binding affinity of a compound to its target receptor in a preparation that maintains some of the cellular and structural integrity of the brain tissue.
Protocol:
-
Tissue Preparation:
-
Male Wistar rats (150-200g) are euthanized by decapitation.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Coronal slices (400 µm thick) of the cerebral cortex are prepared using a vibratome.
-
-
Binding Assay:
-
Slices are pre-incubated in oxygenated aCSF at 34°C for 60 minutes.
-
For competition binding assays, slices are incubated with a radiolabeled ligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation is carried out in aCSF at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).
-
-
Data Analysis:
-
Following incubation, slices are rapidly washed with ice-cold buffer to remove unbound radioligand.
-
The tissue is then solubilized, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Spreading Depression Assay
This in vivo or in vitro assay assesses the ability of a compound to prevent the wave of near-complete neuronal and glial depolarization, known as cortical spreading depression (CSD), which is implicated in migraine and ischemic brain injury.
Protocol:
-
Animal Preparation (for in vivo assay):
-
A rat is anesthetized, and its head is fixed in a stereotaxic frame.
-
A small burr hole is drilled through the skull over the parietal cortex to expose the dura mater.
-
A recording electrode is placed in a more posterior location to monitor the electrocorticogram (ECoG).
-
-
Induction of Spreading Depression:
-
CSD is induced by applying a small amount of a high-concentration KCl solution (e.g., 1 M) or a brief electrical stimulation to the exposed cortical surface.
-
-
Drug Administration and Measurement:
-
This compound or vehicle is administered systemically (e.g., intravenously) or applied topically to the cortical surface.
-
The ECoG is recorded to detect the characteristic negative slow potential shift associated with CSD.
-
The effect of the drug is quantified by measuring the amplitude and propagation speed of the CSD wave, or the threshold for inducing CSD.
-
-
Data Analysis:
-
The IC50 for the inhibition of CSD is determined by testing a range of drug concentrations.
-
Glial Cell Toxicity: A Key Factor in Clinical Discontinuation
Despite its neuroprotective potential in preclinical models, the clinical development of this compound was terminated due to safety concerns, with evidence suggesting potential glial cell toxicity. While the precise mechanisms are not fully elucidated, it is hypothesized that in the complex ischemic environment, complete and sustained blockade of AMPA receptors on glial cells, which are crucial for glutamate homeostasis and ionic balance, may be detrimental.
Glial cells, including astrocytes and oligodendrocytes, express AMPA receptors. While typically less sensitive to excitotoxicity than neurons, under certain conditions, overactivation or prolonged modulation of these receptors can lead to glial cell death. The transient worsening of the neurological condition observed in stroke patients treated with Fanapanel suggests that its mechanism of action, while intended to be neuroprotective, may have inadvertently disrupted essential glial functions, leading to adverse outcomes.
Conclusion
This compound is a well-characterized competitive AMPA receptor antagonist with high selectivity. Its mechanism of action centers on the prevention of glutamate-induced excitotoxicity by blocking the influx of ions through the AMPA receptor channel. While demonstrating significant neuroprotective effects in preclinical models of stroke and trauma, its clinical development was unsuccessful due to safety concerns, highlighting the complex role of AMPA receptors in both neuronal survival and essential glial functions. The study of this compound provides valuable insights into the challenges of targeting the glutamatergic system for neuroprotection and underscores the importance of considering the multifaceted roles of glutamate receptors in all CNS cell types.
References
Chemical structure and properties of Fanapanel hydrate (ZK200775).
An In-depth Technical Guide to Fanapanel Hydrate (ZK200775)
Introduction
Fanapanel (ZK200775), also known by its synonym MPQX, is a synthetic organic compound belonging to the quinoxalinedione class.[1][2] It was developed as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[2][3] Investigated for its neuroprotective potential in conditions like cerebral ischemia following stroke and trauma, its clinical development was ultimately halted due to significant adverse effects.[4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
Fanapanel is a quinoxalinedione derivative characterized by the introduction of a methylphosphonate group. This structural modification was a key chemical innovation, as the incorporation of a phosphonate group into the quinoxalinedione skeleton improved water solubility dramatically without compromising its potency and selectivity as an AMPA antagonist. This was a significant advancement over earlier quinoxalinediones like NBQX, which suffered from poor solubility and associated nephrotoxicity.
Table 1: Chemical and Physical Properties of Fanapanel and its Hydrate
| Property | Value | Source |
| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid | |
| Synonyms | ZK-200775, MPQX | |
| Molecular Formula (Fanapanel) | C₁₄H₁₅F₃N₃O₆P | |
| Molecular Formula (this compound) | C₁₄H₁₇F₃N₃O₇P | |
| Molecular Weight (Fanapanel) | 409.25 g/mol | |
| Molecular Weight (this compound) | 427.27 g/mol | |
| Monoisotopic Mass (this compound) | 427.07562137 Da | |
| Stereochemistry | Achiral | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 134.67 Ų | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |
Mechanism of Action
Fanapanel functions as a potent and selective competitive antagonist at AMPA and kainate ionotropic glutamate receptors, with significantly less activity at the N-methyl-D-aspartate (NMDA) receptor complex. In the central nervous system, glutamate is the primary excitatory neurotransmitter. Its binding to AMPA receptors mediates fast synaptic transmission. Overstimulation of these receptors, particularly under pathological conditions like stroke, leads to excessive calcium influx and subsequent excitotoxicity, a major cause of neuronal damage.
By competitively binding to the AMPA receptor, Fanapanel blocks the binding of glutamate, thereby preventing the opening of the ion channel and mitigating the downstream excitotoxic cascade. This mechanism was the basis for its investigation as a neuroprotective agent.
Experimental Protocols and Pharmacological Data
The pharmacological profile of Fanapanel was characterized through a series of in vitro and in vivo experiments.
In Vitro Studies: Receptor Binding and Functional Assays
Methodology: Receptor Binding Assays Receptor binding affinities were determined using radioligand binding assays with rat cortical membranes. The protocol involves incubating the membrane preparations with a specific radioligand (e.g., [³H]-AMPA, [³H]-CNQX, [³H]-kainate) in the presence of varying concentrations of the test compound (Fanapanel). The displacement of the radioligand is then measured to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound for the specific receptor binding site.
Methodology: Cortical Slice Preparation Assay In a cortical slice preparation assay, the inhibitory activity of Fanapanel against various glutamate receptor agonists was evaluated. This functional assay measures the compound's ability to block the physiological response (e.g., electrophysiological currents) induced by agonists like quisqualate, kainate, and NMDA.
Table 2: In Vitro Receptor Binding Affinity and Functional Inhibition of Fanapanel (ZK200775)
| Assay / Ligand | Receptor/Site | Value (Ki) | Value (IC50) | Source |
| Receptor Binding (Rat Cortical Membranes) | ||||
| [³H]-AMPA | AMPA | 120 nM | ||
| [³H]-CNQX | AMPA | 32 nM | ||
| [³H]-Kainate | Kainate | 2.5 µM | ||
| [³H]-CPP | NMDA | 2.8 µM | ||
| [³H]-TCP | NMDA | 11 µM | ||
| Functional Inhibition (Currents) | ||||
| AMPA-induced | AMPA | 21 nM | ||
| Kainate-induced | Kainate | 27 nM | ||
| NMDA-induced | NMDA | > 1 µM | ||
| Functional Inhibition (Cortical Slice) | ||||
| vs. Quisqualate | AMPA | 3.2 nM | ||
| vs. Kainate | Kainate | 100 nM | ||
| vs. NMDA | NMDA | 8.5 µM |
In Vivo Studies: Animal Models
Methodology: Animal Models of Seizures and Spasticity To assess its anticonvulsant and muscle relaxant properties, Fanapanel was tested in animal models. For instance, its ability to elevate the threshold for seizures induced by AMPA and kainate was measured in mice. The dose required to protect 50% of the animals (THRD50) was determined. Its effect on motor coordination was often assessed using the rotating rod test to evaluate potential side effects. Muscle relaxant activity was demonstrated in genetically spastic rats.
Methodology: Animal Models of Ischemia and Trauma The neuroprotective efficacy of Fanapanel was evaluated in rodent models of stroke and brain trauma. In models of permanent or transient middle cerebral artery occlusion (MCAO) in rats, the drug was administered intravenously, and the resulting infarct size was measured to quantify neuroprotection. Similarly, in contusion brain trauma models, Fanapanel was administered to assess its ability to mitigate primary cortical damage and secondary hippocampal damage.
References
Fanapanel Hydrate (ZK200775, MPQX): A Technical Guide to a Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel (INN, code name ZK-200775), also known by the synonym MPQX, is a quinoxalinedione derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed by Schering AG, Fanapanel was investigated for its neuroprotective potential in the treatment of cerebral ischemia associated with stroke and trauma.[1] As a competitive antagonist, it directly competes with the endogenous ligand glutamate for binding to the AMPA receptor, thereby inhibiting ion channel activation and subsequent downstream signaling cascades.
Despite promising preclinical results, the clinical development of Fanapanel was halted due to safety concerns.[1] Phase II clinical trials revealed intolerable side effects, including excessive sedation, reduced consciousness (stupor and coma), and transient neurological deterioration.[1][2] Evidence of possible glial cell toxicity, as indicated by monitoring of S-100B serum levels, also contributed to the discontinuation of its development for acute ischemic stroke.
This technical guide provides an in-depth overview of Fanapanel hydrate, summarizing its pharmacological data, detailing key experimental protocols used in its evaluation, and illustrating its mechanism of action through signaling pathway diagrams.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Fanapanel (ZK200775) from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay Type | Ligand/Agonist | Receptor/Channel | Species | Preparation | Parameter | Value | Reference |
| Receptor Binding | Quisqualate | AMPA Receptor | - | Cortical Slice | Ki | 3.2 nM | |
| Receptor Binding | Kainate | Kainate Receptor | - | Cortical Slice | Ki | 100 nM | |
| Receptor Binding | NMDA | NMDA Receptor | - | Cortical Slice | Ki | 8.5 µM | |
| Functional Antagonism | Quisqualate | AMPA Receptor | Chicken | Retina | IC50 | - | |
| Functional Antagonism | Kainate | Kainate Receptor | Chicken | Retina | IC50 | - | |
| Functional Antagonism | NMDA | NMDA Receptor | Chicken | Retina | IC50 | - | |
| Functional Antagonism | Glycine | Glycine Site (NMDA) | Chicken | Retina | IC50 | - |
Table 2: In Vivo Neuroprotective Efficacy in Rodent Models of Stroke
| Animal Model | Ischemia Type | Treatment Regimen | Outcome Measure | % Reduction in Infarct Volume | Reference |
| Mouse | Permanent MCAO | 10 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 34% | |
| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 24% | |
| Rat | Permanent MCAO | 10 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 29% | |
| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 1h post-occlusion) | Infarct Volume | ~20-30% | |
| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 2h post-occlusion) | Infarct Volume | ~20-30% | |
| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 4h post-occlusion) | Infarct Volume | ~20-30% | |
| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 5h post-occlusion) | Infarct Volume | ~20-30% |
Table 3: In Vivo Pharmacological Activity in Rodents
| Activity | Animal Model | Dosing | Outcome | Reference |
| Anxiolytic | Mouse (Four-plate test) | 0.3-3.0 mg/kg i.p. | Increased punished locomotor activity | |
| Anticonvulsant | Mouse | - | Elevated threshold for AMPA- and kainate-induced seizures | - |
| Muscle Relaxant | Genetically Spastic Rats | - | Dose- and time-dependent decrease in muscle tone |
Experimental Protocols
Cortical Slice Preparation for Electrophysiological Recordings
This protocol outlines the general procedure for preparing acute cortical brain slices suitable for electrophysiological studies of AMPA receptor activity.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled (0-4°C) artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Recovery chamber with aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform decapitation and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Isolate the cerebral cortex and prepare a block of tissue for slicing. The orientation of the block will depend on the specific cortical region of interest.
-
Mount the tissue block onto the vibratome stage, submerged in chilled, oxygenated aCSF.
-
Cut coronal or sagittal slices to a desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at room temperature.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings. During this time, the slices will equilibrate and recover from the slicing procedure.
-
For recording, a single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
Cortical Spreading Depression (CSD) Assay in Rats
This protocol describes a method for inducing and monitoring cortical spreading depression, a wave of near-complete neuronal and glial depolarization, which is relevant for studying the effects of neuroprotective agents.
Materials:
-
Anesthetized rat
-
Stereotaxic frame
-
Dental drill
-
Ag/AgCl electrodes
-
DC amplifier and recording system
-
Solution for inducing CSD (e.g., 1 M KCl)
-
Micropipette or cotton ball for application of the CSD-inducing agent
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull and drill two small burr holes over the parietal cortex.
-
Carefully incise the dura mater to expose the cortical surface.
-
Place an Ag/AgCl recording electrode on the cortical surface in one of the burr holes to record the slow DC potential shift characteristic of CSD. A reference electrode is placed on the skull or other remote site.
-
To induce CSD, apply a small amount of 1 M KCl solution to the cortical surface in the second burr hole using a micropipette or a small cotton ball.
-
Record the DC potential for a set period to observe the initiation and propagation of the CSD wave. The CSD is characterized by a large, negative shift in the DC potential that propagates across the cortex.
-
To test the effect of a compound like Fanapanel, it would be administered systemically (e.g., intravenously) prior to the induction of CSD, and the changes in the threshold for induction, amplitude, or propagation speed of the CSD wave would be measured.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol details the intraluminal suture method for inducing focal cerebral ischemia, a common model for preclinical stroke research.
Materials:
-
Anesthetized rat
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a blunted tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries.
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is critical and depends on the weight of the rat. A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm successful occlusion.
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Neurological deficit scoring and post-mortem analysis of infarct volume (e.g., using TTC staining) are performed at a predetermined time point to assess the extent of ischemic damage and the neuroprotective effect of the test compound. Fanapanel would typically be administered intravenously at a specific time relative to the MCAO procedure.
Visualizations
Signaling Pathways and Experimental Workflows
References
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Fanapanel Hydrate with AMPA Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Fanapanel hydrate (ZK200775), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Binding Affinity and Potency
This compound demonstrates high affinity and selectivity for the AMPA receptor, as determined by in vitro binding studies and functional assays. The following tables summarize the key quantitative metrics of its interaction with glutamate receptors.
Table 1: In Vitro Binding Affinity of this compound to Glutamate Receptors in Rat Cortical Membranes [1]
| Radioligand | Target Receptor/Site | IC50 (µM) |
| [³H]-AMPA | AMPA | 0.12 ± 0.09 |
| [³H]-CNQX | AMPA | 0.032 ± 0.008 |
| [³H]-Kainate | Kainate | 2.5 ± 0.2 |
| [³H]-CPP | NMDA | 2.8 ± 0.35 |
| [³H]-TCP | NMDA (PCP site) | 11 ± 2.1 |
| [³H]-Dichlorokynurenate | NMDA (Glycine site) | 2.8 ± 0.5 |
| [³H]-Glycine | NMDA (Glycine site) | 5.15 ± 0.21 |
Data presented as mean ± SEM of three determinations.[1]
Table 2: Functional Antagonist Potency of this compound
| Assay | Agonist | Ki (nM) |
| Cortical Slice Preparation | Quisqualate | 3.2 |
| Kainate | 100 | |
| NMDA | 8500 |
| Assay | Agonist | IC50 (nM) |
| Spreading Depression | Quisqualate | 200 |
| Kainate | 76 | |
| NMDA | 13000 | |
| Glycine | 18000 |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and functional antagonism of this compound.
In Vitro Receptor Binding Assay (Competitive Displacement)
This protocol outlines the determination of this compound's binding affinity to AMPA receptors in rat cortical membranes through competitive displacement of a radiolabeled ligand.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled AMPA receptor antagonist ([³H]-CNQX).
Materials:
-
Rat frontoparietal cortex tissue
-
[³H]-CNQX (radioligand)
-
This compound (test compound)
-
L-Glutamate (for determining non-specific binding)
-
Binding Buffer: 30 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.1
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Whatman GF/C glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat frontoparietal cortex in ice-cold binding buffer.[1]
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.[1]
-
Discard the supernatant and wash the pellet by resuspension in fresh binding buffer. Repeat this wash step three times.
-
Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, add the following to microcentrifuge tubes:
-
50 µL of rat cortical membrane preparation.
-
50 µL of [³H]-CNQX at a final concentration near its Kd.
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of L-Glutamate (680 µM) instead of the test compound.
-
-
Incubate the tubes at 0°C for 30 minutes.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through Whatman GF/C glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to assess the functional antagonism of this compound on AMPA receptor-mediated currents in cultured neurons.
Objective: To measure the effect of this compound on the amplitude of inward currents evoked by the application of an AMPA receptor agonist.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (for patch pipette, in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
AMPA (agonist)
-
This compound (antagonist)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
Procedure:
-
Cell Preparation:
-
Plate cultured neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record inward currents.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous synaptic activity.
-
Apply a brief pulse of AMPA (e.g., 100 µM for 2 ms) using a fast perfusion system to evoke a control inward current.
-
After a washout period, pre-incubate the neuron with a specific concentration of this compound for 1-2 minutes.
-
During the continued presence of this compound, apply the same AMPA pulse.
-
Repeat this procedure for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitudes in the presence of this compound to the control amplitude.
-
Plot the normalized current amplitude against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental procedures.
AMPA Receptor Signaling and Antagonism by this compound
References
The Role of Fanapanel Hydrate in Preclinical Models of Neurological Disorders: A Technical Guide
Abstract: Fanapanel hydrate (ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed as a neuroprotective agent, it has been extensively evaluated in preclinical models of acute neurological injury, primarily cerebral ischemia (stroke) and traumatic brain injury. By blocking the AMPA receptor, Fanapanel mitigates the excessive glutamate-mediated excitotoxicity that drives neuronal death in these conditions. Preclinical studies in rodent models of focal ischemia demonstrated that Fanapanel significantly reduces infarct volume, exhibiting a noteworthy therapeutic window of several hours post-insult. It also showed protective effects in models of head trauma. Despite this promising preclinical efficacy, its clinical development was halted due to a narrow therapeutic index and severe adverse effects in human trials, including excessive sedation and transient neurological worsening. This document provides a detailed overview of Fanapanel's mechanism of action, a summary of its key preclinical findings, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Competitive AMPA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is mediated by ionotropic receptors, including the AMPA receptor. In pathological conditions such as stroke or traumatic brain injury, excessive glutamate release leads to over-activation of these receptors, a phenomenon known as excitotoxicity.
The over-stimulation of AMPA receptors causes a massive influx of Ca²⁺ and Na⁺ ions, triggering a cascade of intracellular events that lead to neuronal damage and death[1]. Fanapanel is a quinoxalinedione derivative that acts as a competitive antagonist at the AMPA receptor[2]. It selectively binds to the glutamate binding site on the AMPA receptor, preventing its activation by glutamate. This blockade inhibits the downstream excitotoxic cascade. Fanapanel is highly selective, with a strong affinity for AMPA receptors (Ki of 3.2 nM) and significantly lower affinity for NMDA receptors (Ki of 8.5 μM), ensuring a targeted action against the primary driver of fast excitatory neurotransmission[3].
Caption: Signaling pathway of Fanapanel's neuroprotective action.
Efficacy in Preclinical Model of Cerebral Ischemia (Stroke)
The most robust preclinical evidence for Fanapanel's efficacy comes from studies using the Middle Cerebral Artery Occlusion (MCAO) model in rats, which simulates human ischemic stroke[4][5].
Experimental Workflow: MCAO Neuroprotection Study
Preclinical evaluation of a neuroprotective agent like Fanapanel in an MCAO model follows a standardized workflow. This process begins with surgical induction of ischemia, followed by drug administration at various time points, and concludes with the assessment of neurological deficits and quantification of brain infarct volume.
Caption: Generalized workflow for a preclinical MCAO study.
Quantitative Data Summary
Studies demonstrated that Fanapanel (ZK-200775) provides significant neuroprotection in both permanent and transient MCAO models in rats. The data highlights a remarkable therapeutic window, with efficacy observed even when treatment was initiated several hours after the ischemic event.
| Model Type | Treatment Protocol (i.v. infusion for 6h) | Time of Initiation | Outcome (Infarct Volume Reduction) | Reference |
| Permanent MCAO | 3 mg/kg/h | Immediately after MCAO | 45% reduction (at 7 days) | |
| 3 mg/kg/h | 1 hour post-MCAO | ~25% reduction | ||
| 3 mg/kg/h | 2 hours post-MCAO | ~30% reduction | ||
| 3 mg/kg/h | 4 hours post-MCAO | ~20% reduction | ||
| 3 mg/kg/h | 5 hours post-MCAO | ~25% reduction | ||
| 3 mg/kg/h | 6 hours post-MCAO | 6% reduction (not significant) | ||
| Transient MCAO | 0.1 mg/kg/h | At onset of reperfusion | 45% reduction | |
| (90 min occlusion) | 3 mg/kg/h | At onset of reperfusion | 35% reduction | |
| 0.1 mg/kg/h | 2 hours post-reperfusion | 44% reduction |
Detailed Experimental Protocol: Intraluminal Suture MCAO
The following protocol is a synthesis of standard methods for the intraluminal suture MCAO model in rodents.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature at 37°C. Confirm the depth of anesthesia via a paw reflex pinch test.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA permanently with a silk suture. Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
-
Occlusion:
-
Introduce a coated monofilament suture (e.g., 4-0 nylon for rats) through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion length is 18-22 mm from the CCA bifurcation in rats.
-
Tighten the temporary suture around the CCA to secure the filament.
-
-
Reperfusion (for transient models): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for adverse events and provide supportive care.
-
Outcome Assessment:
-
Neurological Deficit Scoring: At 24 or 48 hours, assess motor and neurological deficits using a standardized scale (e.g., Bederson or Longa scale).
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Digitize the images and calculate the infarct volume, correcting for edema.
-
Efficacy in Preclinical Models of Traumatic Brain Injury (TBI)
Fanapanel has also demonstrated neuroprotective effects in preclinical models of traumatic brain injury. Studies have shown that it can alleviate both cortical and hippocampal damage following experimentally induced head trauma in rats. The mechanism is presumed to be the same: mitigation of excitotoxicity, which is a key component of the secondary injury cascade in TBI. While specific quantitative data from these early studies is limited in the literature, the positive results were consistent with its effects in stroke models. Subsequent research on other AMPA antagonists, such as Perampanel, has further validated the therapeutic potential of this drug class in TBI, showing reductions in brain edema, contusion volume, and cognitive dysfunction in rodent models.
Potential Application in Epilepsy and Detailed Protocol
While Fanapanel was not primarily developed for epilepsy, its mechanism of action is highly relevant to seizure control. AMPA receptors are critical for the propagation of epileptic activity. Other selective AMPA antagonists have shown broad-spectrum anti-seizure activity in various preclinical models, including the pentylenetetrazole (PTZ)-induced seizure model, which simulates generalized seizures.
Detailed Experimental Protocol: PTZ-Induced Kindling Model
This protocol describes a method to induce chemical kindling in mice or rats to model chronic epilepsy, which could be used to test the anti-epileptogenic or anti-convulsant effects of a compound like Fanapanel.
-
Animal and Drug Preparation:
-
Use adult mice (e.g., C57BL/6) or rats.
-
Prepare a solution of Pentylenetetrazole (PTZ) in sterile saline (e.g., 2 mg/mL).
-
Prepare the test compound (Fanapanel) at the desired concentrations for injection (e.g., intraperitoneal, i.p.).
-
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) every 48 hours.
-
After each injection, place the animal in an observation chamber and score the seizure severity for 30 minutes using the Racine scale (from Stage 1: facial clonus to Stage 5: generalized tonic-clonic seizure with loss of posture).
-
Continue injections until animals are "fully kindled," meaning they consistently exhibit a Stage 4 or 5 seizure on three consecutive trials. This typically requires 8 to 12 injections.
-
-
Testing Anti-Convulsant Effect:
-
Once animals are fully kindled, administer the test compound (Fanapanel) or vehicle at a set time (e.g., 30 minutes) before a "challenge" dose of PTZ.
-
Record the seizure score, latency to the first seizure, and duration of seizures. A significant reduction in seizure score or increase in latency compared to the vehicle group indicates an anti-convulsant effect.
-
Translational Challenges and Conclusion
Despite demonstrating significant and reproducible neuroprotective efficacy in multiple preclinical models, the clinical development of Fanapanel was terminated. Phase II trials in acute ischemic stroke patients revealed that the drug caused severe, dose-limiting side effects, including stupor, coma, and a reversible worsening of neurological condition. These effects are likely an extension of its potent pharmacological action; the level of AMPA receptor blockade required for neuroprotection in injured tissue appears to be incompatible with normal neurological function in uninjured brain regions. Furthermore, monitoring of serum biomarkers in these trials suggested a risk of glial cell toxicity.
References
- 1. AMPA receptors as drug targets in neurological disease--advantages, caveats, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fanapanel - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Fanapanel Hydrate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel hydrate (ZK 200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was developed for the potential treatment of neurological conditions such as cerebral ischemia following stroke and trauma. Despite promising preclinical neuroprotective effects, its clinical development was halted due to significant adverse effects, including excessive sedation and visual disturbances. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA receptors. This action modulates synaptic transmission and neuronal excitability.
Receptor Binding Affinity
The affinity of this compound for various glutamate receptor subtypes has been characterized through in vitro binding assays. The following table summarizes the key binding affinity (Ki) values.
| Target | Ligand | Preparation | Ki (nM) |
| AMPA Receptor | Quisqualate | Cortical Slice | 3.2[1][2][3] |
| Kainate Receptor | Kainate | Cortical Slice | 100[1][2] |
| NMDA Receptor | NMDA | Cortical Slice | 8,500 |
In Vitro Functional Activity
The functional antagonist activity of this compound was assessed using a spreading depression assay, which measures the ability of a compound to inhibit neuronal depolarization.
| Agonist | IC50 (nM) |
| Quisqualate | 200 |
| Kainate | 76 |
| NMDA | 13,000 |
| Glycine | 18,000 |
In Vivo Pharmacodynamics
Preclinical in vivo studies in animal models have demonstrated the anticonvulsant and muscle relaxant properties of this compound.
| Animal Model | Test | Effect | THRD50 / ED50 (mg/kg, i.v.) |
| Mice | AMPA-induced clonic seizures | Elevated seizure threshold | 2.9 |
| Mice | Kainate-induced clonic seizures | Elevated seizure threshold | 1.6 |
| Mice | NMDA-induced clonic seizures | Elevated seizure threshold | 24.1 |
| Mice | Rota-rod test | Motor coordination impairment | 14.6 |
| Genetically spastic rats | Muscle tone | Reduced muscle tone | 10 and 30 (doses tested) |
THRD50: Threshold dose to produce the effect in 50% of animals. ED50: Effective dose in 50% of animals.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, AUC, half-life, volume of distribution, and clearance, are not publicly available. Pharmacokinetic studies were conducted in rats, dogs, and humans during its development. However, the specific parameters from these studies have not been disclosed in the available literature. The discontinuation of the drug's development likely contributed to the limited availability of this information.
Preclinical Pharmacokinetics
| Species | Parameter | Value |
| Rat | Cmax | Data not available |
| AUC | Data not available | |
| t1/2 | Data not available | |
| CL | Data not available | |
| Vd | Data not available | |
| Dog | Cmax | Data not available |
| AUC | Data not available | |
| t1/2 | Data not available | |
| CL | Data not available | |
| Vd | Data not available |
Clinical Pharmacokinetics
| Population | Parameter | Value |
| Healthy Volunteers | Cmax | Data not available |
| AUC | Data not available | |
| t1/2 | Data not available | |
| CL | Data not available | |
| Vd | Data not available | |
| Stroke Patients | Cmax | Data not available |
| AUC | Data not available | |
| t1/2 | Data not available | |
| CL | Data not available | |
| Vd | Data not available |
Experimental Protocols
Radioligand Binding Assay for AMPA Receptor
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the AMPA receptor in brain tissue.
Rota-rod Test for Motor Coordination
This in vivo assay is used to assess the effect of a compound on motor coordination and balance in rodents.
Signaling Pathways
This compound acts at the glutamatergic synapse. The following diagrams illustrate the normal activation of the AMPA receptor and its inhibition by Fanapanel.
AMPA Receptor Activation
Competitive Antagonism by this compound
Conclusion
This compound is a well-characterized competitive AMPA receptor antagonist with high selectivity. While its development was halted due to safety concerns in clinical trials, the study of its pharmacodynamics provides valuable insights into the role of AMPA receptors in the central nervous system. The lack of publicly available, detailed pharmacokinetic data underscores the challenges in accessing comprehensive information for discontinued drug candidates. The experimental protocols and pathway diagrams presented here offer a foundational understanding for researchers in the field of neuropharmacology and drug development.
References
Methodological & Application
Preparation of Fanapanel Hydrate Stock Solution for Cell Culture: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fanapanel hydrate, also known as ZK200775 hydrate or MPQX hydrate, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It displays high affinity for AMPA receptors and kainate receptors, with significantly lower activity at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This selectivity makes Fanapanel a valuable tool for in vitro studies investigating glutamatergic neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological and psychiatric disorders.
This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, along with relevant chemical and biological data to guide its application.
Quantitative Data Summary
The following tables summarize the key chemical and biological properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | ZK200775 hydrate, MPQX hydrate |
| Molecular Formula | C₁₄H₁₅F₃N₃O₆P·H₂O |
| Molecular Weight | 427.27 g/mol [5] |
| Appearance | Solid powder |
| Solubility | DMSO: ≥ 5 mg/mL |
Table 2: In Vitro Biological Activity of Fanapanel
| Target | Parameter | Value |
| AMPA Receptor (quisqualate-induced) | Kᵢ | 3.2 nM |
| Kainate Receptor | Kᵢ | 100 nM |
| NMDA Receptor | Kᵢ | 8.5 µM |
| AMPA-induced currents | IC₅₀ | 21 nM |
| Kainate-induced currents | IC₅₀ | 27 nM |
| NMDA-induced currents | IC₅₀ | > 1 µM |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
37°C water bath or heating block (optional)
Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be easily diluted to the desired working concentration.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 427.27 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 427.27 g/mol x 1000 mg/g = 4.27 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube. For smaller, pre-weighed amounts (e.g., 1 mg, 5 mg), it is recommended to directly add the solvent to the original vial to avoid loss of material.
-
-
Dissolving the compound:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
-
Ensuring complete dissolution (Optional but recommended):
-
To enhance solubility, gently warm the solution in a 37°C water bath or on a heating block for a few minutes.
-
Following warming, sonicate the solution in an ultrasonic bath for a short period.
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
-
Storage of the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Preparation of Working Solution
The optimal working concentration of this compound will vary depending on the cell type, experimental design, and specific research question. Based on the provided IC₅₀ values, a starting concentration range of 100 nM to 1 µM is recommended for most cell culture applications.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired cell culture medium to achieve the final working concentration.
-
Example for a 1 µM working solution: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mix thoroughly by gently pipetting up and down or inverting the tube.
-
Apply the working solution to your cells as required by your experimental protocol.
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Signaling Pathway Diagram
Fanapanel acts by blocking the ion channel of the AMPA receptor, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.
Caption: Mechanism of action of Fanapanel.
Experimental Workflow Diagram
The following diagram outlines the key steps for preparing the this compound stock and working solutions.
Caption: Workflow for Fanapanel solution preparation.
References
Application Notes and Protocols for Fanapanel Hydrate in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel hydrate, also known as ZK200775 or MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a water-soluble quinoxalinedione derivative, it offers a significant advantage over older AMPA antagonists that were limited by poor solubility and associated nephrotoxicity.[2][3] Glutamate-mediated excitotoxicity, primarily through the overstimulation of NMDA and AMPA receptors, is a key mechanism of neuronal damage in ischemic stroke, traumatic brain injury, and various neurodegenerative diseases. This compound's ability to block AMPA receptors makes it a valuable tool for studying excitotoxic cell death and for evaluating potential neuroprotective strategies in primary neuronal cultures.
These application notes provide detailed protocols for utilizing this compound in primary neuronal culture experiments to investigate its neuroprotective effects against excitotoxicity. The protocols cover the preparation of primary neuronal cultures, induction of excitotoxicity, and assessment of neuronal viability.
Mechanism of Action
This compound competitively antagonizes the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels. This action blocks the influx of Na+ and Ca2+ into the neuron, which, in excess, leads to a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By inhibiting this initial step in the excitotoxic cascade, this compound can protect neurons from glutamate-induced damage.
Data Presentation
Table 1: In Vitro Efficacy of Fanapanel (ZK200775)
| Parameter | Agonist | Preparation | Value | Reference |
| IC50 | Kainate | Neonatal rat hippocampal neurons | ~30 nM | Turski L, et al. (1998) |
| IC50 | AMPA | Rat cortical membranes | 21 nM | Tocris Bioscience |
| IC50 | Kainate | Rat cortical membranes | 27 nM | Tocris Bioscience |
| Ki | [3H]-AMPA | Rat cortical membranes | 120 nM | R&D Systems |
| Ki | [3H]-CNQX | Rat cortical membranes | 32 nM | R&D Systems |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
DMEM/F-12 with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Neurobasal™ Medium
-
B-27™ Supplement
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow them to dry.
-
Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection buffer (e.g., Hibernate®-E).
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA and 100 U/mL DNase I for 15-20 minutes at 37°C.
-
Inactivate trypsin with DMEM/F-12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal™ Medium supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the laminin-coated plates.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
L-Glutamic acid stock solution (e.g., 10 mM in sterile water)
-
Neurobasal™ Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
DMSO
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in Neurobasal™ Medium from the stock solution. Suggested concentrations to test range from 10 nM to 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
-
Pre-treatment with this compound:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the this compound working solutions to the corresponding wells. For control wells, add medium with the vehicle (e.g., DMSO at the same final concentration).
-
Incubate the cultures for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-Glutamic acid in Neurobasal™ Medium. The final concentration of glutamate will need to be optimized for your specific culture conditions, but a starting point is typically between 25 µM and 100 µM.
-
Add the glutamate solution to all wells except for the vehicle control wells.
-
Incubate the cultures for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Mandatory Visualization
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: this compound blocks the AMPA receptor, preventing excitotoxicity.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Characterization of AMPA Receptor Antagonism by Fanapanel Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel hydrate, also known as ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Their modulation is a key area of interest for therapeutic intervention in a variety of neurological conditions. These application notes provide a detailed protocol for the electrophysiological characterization of this compound's inhibitory effects on AMPA receptor-mediated currents using the whole-cell patch-clamp technique.
Data Presentation
Table 1: In Vitro Binding Affinity of Fanapanel (ZK200775)
| Ligand | Binding Site | Ki (nM) |
| 3H-AMPA | AMPA Receptor | 120 |
| 3H-CNQX | AMPA Receptor | 32 |
| 3H-Kainate | Kainate Receptor | 2,500 |
| 3H-CPP | NMDA Receptor | 2,800 |
| 3H-TCP | NMDA Receptor | 11,000 |
| 3H-Dichlorokynurenate | NMDA Receptor (Glycine site) | 2,800 |
| 3H-Glycine | NMDA Receptor (Glycine site) | 5,150 |
Data from Turski L, et al. PNAS. 1998.[2]
Table 2: Functional Antagonism of Fanapanel (ZK200775) in Cortical Slice Preparations
| Agonist | Ki (nM) |
| Quisqualate | 3.2 |
| Kainate | 100 |
| NMDA | 8,500 |
Data from Turski L, et al. PNAS. 1998.[2]
Table 3: Electrophysiological Inhibition of Ligand-Gated Ion Channels by Fanapanel (ZK200775) in Cultured Hippocampal Neurons
| Agonist (Concentration) | Measured Current | IC50 (nM) |
| AMPA (100 µM) | Peak | 21 |
| AMPA (100 µM) | Plateau | 90 |
| Kainate (100 µM) | - | 27 |
| NMDA (100 µM) | - | 40,000 |
Data from Turski L, et al. PNAS. 1998.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons
This protocol is based on the methodology described by Turski et al. (1998) for characterizing the inhibitory effects of this compound on AMPA receptor-mediated currents in cultured neonatal rat hippocampal neurons.
1. Cell Culture:
-
Culture neonatal rat hippocampal neurons using standard laboratory procedures.
2. Solutions:
-
External (Bathing) Medium:
-
NaCl: 150 mM
-
KCl: 5 mM
-
CaCl2: 1.8 mM
-
MgCl2: 2 mM
-
HEPES: 10 mM
-
Adjust pH to 7.4.
-
-
For recording NMDA-induced currents:
-
Omit MgCl2 from the external medium.
-
Add 3 µM glycine to the external medium.
-
-
Internal (Patch Electrode) Solution:
-
CsCl: 150 mM
-
MgCl2: 1 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Adjust pH to 7.4.
-
-
Agonist Solutions:
-
Prepare stock solutions of AMPA, Kainate, and NMDA.
-
Dilute to a final concentration of 100 µM in the external bathing medium for application.
-
-
This compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions in the external bathing medium to determine the IC50.
-
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from cultured hippocampal neurons.
-
Maintain the membrane potential at a holding potential of -60 mV.
-
Apply agonist solutions (100 µM AMPA, 100 µM Kainate, or 100 µM NMDA) to evoke membrane currents.
-
To test the effect of this compound, co-apply the desired concentration of Fanapanel with the agonist.
-
Record the peak and plateau of the AMPA-induced currents.
4. Data Analysis:
-
Measure the amplitude of the evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to a logistical equation to determine the IC50 value.
Mandatory Visualizations
References
Application Notes: Fanapanel Hydrate in Preclinical Models of Stroke and Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel hydrate (ZK200775 hydrate) is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation, particularly through AMPA receptors, is implicated in the pathophysiology of both ischemic stroke and epilepsy.[2][3] This excitotoxicity leads to excessive calcium influx, neuronal damage, and propagation of seizure activity.[4] this compound, by blocking the AMPA receptor, reduces this excitotoxic cascade, presenting a therapeutic potential for these neurological disorders.[4] These notes provide an overview of the application of this compound and functionally similar AMPA antagonists in relevant animal models.
Mechanism of Action: AMPA Receptor Antagonism
This compound acts as a non-competitive antagonist at the AMPA receptor, a key component of excitatory glutamatergic neurotransmission. In pathological conditions like stroke and epilepsy, excessive glutamate release leads to overstimulation of AMPA receptors, resulting in a massive influx of Ca2+ ions. This triggers a cascade of intracellular events, including the activation of proteases and lipases, generation of free radicals, and ultimately, neuronal cell death. This compound binds to the AMPA receptor at a site distinct from the glutamate binding site, thereby preventing the channel from opening and blocking the influx of ions. This modulation of glutamatergic signaling helps to restore the balance between neuronal excitation and inhibition.
Caption: Mechanism of this compound as an AMPA receptor antagonist.
Application in Animal Models of Epilepsy
AMPA receptor antagonists have demonstrated significant anticonvulsant effects in a variety of preclinical epilepsy models. These models are crucial for evaluating the efficacy of new antiepileptic drugs (AEDs).
Quantitative Data Summary
The following tables summarize the efficacy of this compound and the related AMPA antagonist, Perampanel, in various rodent models of seizures.
Table 1: Efficacy of this compound in Seizure Models
| Animal Model | Species | Administration | Endpoint | Efficacy (THRD50 / ED50) | Citation |
| AMPA-induced Seizures | Mice | i.v. | Threshold Dose | 2.9 mg/kg | |
| Kainate-induced Seizures | Mice | i.v. | Threshold Dose | 1.6 mg/kg | |
| NMDA-induced Seizures | Mice | i.v. | Threshold Dose | 24.1 mg/kg | |
| Rotarod (Motor Coordination) | Mice | i.v. | Effective Dose | 14.6 mg/kg |
Table 2: Efficacy of Perampanel in Seizure Models
| Animal Model | Species | Administration | Endpoint | Efficacy (ED50) | Citation |
| Audiogenic Seizures | Mice | Oral | Effective Dose | 0.47 mg/kg | |
| Maximal Electroshock (MES) | Mice | Oral | Effective Dose | 1.6 mg/kg | |
| Pentylenetetrazole (PTZ) | Mice | Oral | Effective Dose | 0.94 mg/kg | |
| 6 Hz Electroshock | Mice | Oral | Effective Dose | - | |
| Amygdala-Kindled | Rats | Oral | Afterdischarge Threshold | Significantly increased |
Experimental Protocols: Epilepsy Models
Maximal Electroshock (MES) Induced Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male mice.
-
Drug Administration: Perampanel is administered orally (p.o.).
-
Procedure:
-
An electrical stimulus is delivered via corneal electrodes.
-
The endpoint is the abolition of the tonic hindlimb extensor component of the seizure.
-
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Amygdala-Kindled Rat Model
This model represents focal seizures with secondary generalization, relevant to human partial epilepsy.
-
Animals: Male rats.
-
Procedure:
-
An electrode is surgically implanted into the amygdala.
-
Repeated, low-intensity electrical stimulation of the amygdala leads to progressively more severe seizures (kindling).
-
Once a stable kindled state is achieved, the animal is used for drug testing.
-
-
Drug Administration: Perampanel is administered orally.
-
Endpoints:
-
Increase in the afterdischarge threshold (the minimum current required to elicit a seizure).
-
Reduction in motor seizure duration and severity.
-
Decrease in the duration of the afterdischarge.
-
Caption: General experimental workflow for epilepsy models.
Application in Animal Models of Stroke
The neuroprotective effects of AMPA receptor antagonists are evaluated in various animal models of ischemic stroke. These models aim to replicate the pathophysiology of stroke in humans, including the formation of an ischemic core and a surrounding penumbra.
Quantitative Data Summary
The following table summarizes the neuroprotective effects of AMPA receptor antagonists in preclinical stroke models.
Table 3: Neuroprotective Effects of AMPA Antagonists in Stroke Models
| Compound | Animal Model | Species | Administration | Endpoint | Result | Citation |
| AMPA Antagonists (General) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mice | - | Infarct Size | Dose-dependent reduction | |
| LY-293558 | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Cat | i.v. | Volume of Ischemic Damage | Significant reduction | |
| Perampanel | Pial Vessel Disruption (PVD) | Rat | i.p. | Hippocampal Neurodegeneration | Significantly inhibited | |
| Perampanel | Pial Vessel Disruption (PVD) | Rat | i.p. | Motor and Cognitive Deficits | Attenuated |
Experimental Protocols: Stroke Models
Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used model to induce focal cerebral ischemia.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
The middle cerebral artery (MCA) is occluded, either permanently (pMCAO) or transiently (tMCAO).
-
Occlusion is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
-
Drug Administration: The AMPA antagonist can be administered before, during, or after the ischemic insult to evaluate its neuroprotective window. For instance, Perampanel was administered intraperitoneally (i.p.) 1 hour after pial vessel disruption surgery.
-
Endpoints:
-
Infarct Volume: Measured using techniques like TTC staining at a set time point after MCAO.
-
Neurological Deficit Score: Assessment of motor and sensory function.
-
Behavioral Tests: Evaluation of cognitive and motor function in the days following the stroke.
-
Pial Vessel Disruption (PVD) Model
This model creates a focal cortical non-reperfusion ischemic stroke.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, a craniotomy is performed.
-
Specific pial vessels are disrupted to induce a localized cortical infarct.
-
-
Drug Administration: Perampanel (3 mg/kg) was administered intraperitoneally 1 hour post-surgery and then daily for 2-3 days.
-
Endpoints:
-
Behavioral Assays: Motor deficits, depressive/anxiety-like behaviors, and cognitive impairment are assessed on subsequent days.
-
Electrophysiology: Long-term potentiation (LTP) deficits in the hippocampus can be measured.
-
Biochemical and Imaging Analyses: To assess neurodegeneration and receptor expression.
-
Caption: General experimental workflow for stroke models.
Conclusion
This compound and other AMPA receptor antagonists have demonstrated significant therapeutic potential in animal models of both epilepsy and stroke. Their mechanism of action, centered on the reduction of glutamatergic excitotoxicity, is well-established. The provided data and protocols offer a foundation for further preclinical investigation into the efficacy and application of these compounds. Future research should continue to explore optimal dosing, therapeutic windows, and long-term outcomes in clinically relevant animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New drug classes for the treatment of partial onset epilepsy: focus on perampanel - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Fanapanel Hydrate for Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanapanel hydrate is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overactivation of AMPA receptors by the neurotransmitter glutamate is a key mechanism in excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for neuroprotection in in vitro neurotoxicity studies. Detailed protocols for inducing excitotoxicity and assessing neuronal viability, apoptosis, and neurite outgrowth are provided, along with representative data and visualizations to guide experimental design and interpretation.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its interaction with ionotropic receptors, including AMPA receptors, is fundamental for synaptic transmission and plasticity. However, excessive glutamate release and subsequent overstimulation of these receptors lead to a massive influx of ions, particularly Ca2+, triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[1] This process is a common pathological hallmark in various neurodegenerative diseases and acute brain injuries.
This compound acts as a non-competitive antagonist of the AMPA receptor, thereby inhibiting the excessive ion influx associated with glutamate-induced excitotoxicity.[2] Determining the optimal concentration of this compound is critical for its effective use in neuroprotective studies. Too low a concentration may not provide adequate protection, while excessively high concentrations could lead to off-target effects or even direct toxicity. This document outlines a systematic approach to identify the optimal neuroprotective concentration range of this compound in cultured neurons.
Data Presentation
Table 1: Dose-Dependent Neuroprotection of this compound Against Glutamate-Induced Excitotoxicity
| This compound (µM) | Glutamate (100 µM) | Neuronal Viability (%) (MTT Assay) | Cell Death (%) (LDH Release) | Caspase-3 Activity (Fold Change) |
| 0 | - | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| 0 | + | 42.5 ± 3.8 | 58.2 ± 4.5 | 3.5 ± 0.4 |
| 0.1 | + | 55.1 ± 4.1 | 44.9 ± 3.9 | 2.8 ± 0.3 |
| 1 | + | 78.9 ± 5.5 | 21.3 ± 2.8 | 1.7 ± 0.2 |
| 10 | + | 92.3 ± 4.9 | 8.1 ± 1.5 | 1.2 ± 0.1 |
| 100 | + | 95.1 ± 5.0 | 6.5 ± 1.3 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: Effect of this compound on Neurite Outgrowth in the Presence of Glutamate
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Control | 150.2 ± 12.5 | 4.2 ± 0.5 |
| Glutamate (100 µM) | 65.8 ± 8.9 | 2.1 ± 0.3 |
| Glutamate + Fanapanel (10 µM) | 135.7 ± 11.8 | 3.9 ± 0.4 |
Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurotoxicity studies.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Hibernate-E medium
-
B-27 supplement
-
GlutaMAX
-
Neurobasal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated culture plates/coverslips
-
Dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rodent according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.
-
Dissect the embryonic brains and isolate the cortices.
-
Mince the cortical tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the trypsinized tissue and gently triturate to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto Poly-D-lysine coated plates at a desired density.
-
Incubate the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.
-
Allow the neurons to mature for 7-10 days in vitro (DIV) before initiating neurotoxicity experiments.
Induction of Glutamate-Induced Excitotoxicity and Treatment with this compound
Procedure:
-
On the day of the experiment, remove the culture medium from the mature neuronal cultures.
-
Wash the cells gently with pre-warmed sterile Phosphate-Buffered Saline (PBS).
-
Add fresh, serum-free culture medium containing the desired concentrations of this compound. Incubate for 1 hour prior to glutamate exposure.
-
Prepare a stock solution of glutamate in sterile water.
-
Add glutamate to the culture wells to achieve the final desired concentration (e.g., 100 µM). A dose-response for glutamate should be performed initially to determine the optimal toxic concentration.
-
Incubate the cells for the desired duration of excitotoxic insult (e.g., 24 hours).
Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Assessment of Cell Death (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
The reaction measures the LDH-catalyzed conversion of a substrate to a colored product.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Cell death is typically expressed as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Commercially available caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate reader (for colorimetric assays) or fluorometer (for fluorometric assays)
Procedure:
-
Following treatment, lyse the cells using the provided lysis buffer.
-
Incubate the cell lysates on ice for 10-15 minutes.
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each sample.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/440 nm for fluorometric assays).
-
Caspase-3 activity is typically expressed as fold change relative to the untreated control.
Neurite Outgrowth Assay
This assay provides a functional assessment of neuronal health and integrity.
Materials:
-
High-content imaging system
-
Fluorescent dyes for staining neurons (e.g., Calcein AM for live cells and Hoechst 33342 for nuclei) or GFP-labeled neurons
-
Image analysis software
Procedure:
-
Plate neurons on plates suitable for high-content imaging.
-
After the treatment period, stain the neurons with appropriate fluorescent dyes.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically identify neuronal cell bodies and trace neurites.
-
Quantify parameters such as average neurite length, number of primary neurites, and branching complexity.
Visualization of Pathways and Workflows
Caption: Signaling pathway of glutamate-induced excitotoxicity and the inhibitory action of this compound.
Caption: Workflow for determining the optimal neuroprotective concentration of this compound.
References
Fanapanel Hydrate: A Pharmacological Tool for Interrogating AMPA Receptor Function
Introduction
Fanapanel (MPQX) hydrate is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] Its high affinity for the AMPA receptor over other glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and kainate receptors, makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of AMPA receptor-mediated signaling.[3][4] These application notes provide detailed protocols for the use of Fanapanel hydrate in in vitro and in vivo experimental paradigms to study AMPA receptor function.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Ligand/Assay | Receptor/Target | Parameter | Value | Species | Preparation | Reference |
| Quisqualate | AMPA Receptor | Ki | 3.2 nM | Rat | Cortical slice | [3] |
| Kainate | Kainate Receptor | Ki | 100 nM | Rat | Cortical slice | |
| NMDA | NMDA Receptor | Ki | 8.5 µM | Rat | Cortical slice | |
| Quisqualate | Spreading Depression | IC50 | 200 nM | Not Specified | Not Specified | |
| Kainate | Spreading Depression | IC50 | 76 nM | Not Specified | Not Specified | |
| NMDA | Spreading Depression | IC50 | 13 µM | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dose | Route of Administration | Reference |
| Genetically spastic rats | Reduced muscle tone | 10 and 30 mg/kg | i.v. | |
| Mice | Elevated threshold for AMPA-induced seizures | THRD50: 2.9 mg/kg | i.v. | |
| Mice | Elevated threshold for kainate-induced seizures | THRD50: 1.6 mg/kg | i.v. | |
| Mice | Elevated threshold for NMDA-induced seizures | THRD50: 24.1 mg/kg | i.v. | |
| Rats | Decreased nicotine-induced dopamine release | 3.0 mg/kg | Not Specified |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.
Materials:
-
This compound
-
Cultured neurons or prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Preparation of Solutions:
-
Prepare aCSF containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Prepare an intracellular solution containing (in mM): 135 CsF, 5 CsCl, 10 EGTA, 1 CaCl2, and 10 HEPES, adjusted to pH 7.35 with CsOH.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.
-
-
Cell/Slice Preparation:
-
Plate cultured neurons on coverslips several days prior to recording.
-
For acute slices, prepare 300-400 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
-
Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the cell at -70 mV to record spontaneous or evoked AMPA receptor-mediated EPSCs.
-
To isolate AMPA receptor currents, specific blockers for NMDA receptors (e.g., AP5) and GABA receptors (e.g., picrotoxin) can be included in the aCSF.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of EPSCs, perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record the changes in the amplitude and frequency of EPSCs.
-
Perform a washout by perfusing with aCSF without the antagonist to observe any recovery of the synaptic currents.
-
A concentration-response curve can be generated by applying increasing concentrations of this compound.
-
Data Analysis:
-
Measure the amplitude and frequency of EPSCs before, during, and after the application of this compound.
-
Calculate the percentage of inhibition of the EPSC amplitude at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vitro Electrophysiology Workflow
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the AMPA receptor using [3H]-AMPA as the radioligand.
Materials:
-
This compound
-
[3H]-AMPA (radioligand)
-
Rat brain synaptic membranes
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled AMPA or glutamate for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate synaptic membranes.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [3H]-AMPA (typically at or below its Kd).
-
Increasing concentrations of this compound (competitor).
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of unlabeled AMPA or glutamate.
-
-
Initiate the binding reaction by adding the synaptic membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Studies
1. Morris Water Maze for Spatial Learning and Memory
This protocol assesses the effect of this compound on spatial learning and memory in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
-
Rodents (rats or mice)
Procedure:
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the behavioral testing.
-
-
Habituation:
-
Allow the animals to freely swim in the maze without the platform for 60 seconds one day before the training begins.
-
-
Acquisition Phase (Training):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the animal in the pool at one of four starting positions, facing the wall.
-
Allow the animal to search for a hidden escape platform for a maximum of 60 or 90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.
-
Data Analysis:
-
Acquisition: Compare the escape latencies and path lengths between the Fanapanel-treated and vehicle-treated groups across the training days.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between the groups.
2. Elevated Plus Maze for Anxiety-Like Behavior
This protocol evaluates the potential anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
This compound
-
Vehicle solution
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Rodents (rats or mice)
Procedure:
-
Drug Preparation and Administration:
-
Prepare and administer this compound or vehicle as described for the Morris water maze.
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the Fanapanel-treated and vehicle-treated groups. An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Mechanism of Action and Signaling Pathways
Fanapanel is a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, Fanapanel prevents glutamate from binding and opening the ion channel, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory neurotransmission.
Mechanism of Action of Fanapanel
The activation of AMPA receptors triggers several downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. By blocking AMPA receptors, Fanapanel can modulate these pathways.
AMPA Receptor Downstream Signaling
This compound is a versatile and potent tool for the specific investigation of AMPA receptor function. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in a variety of experimental settings to advance our understanding of the roles of AMPA receptors in health and disease. Due to its potent effects, careful consideration of dosage and potential side effects, as observed in clinical trials, is warranted in in vivo studies.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Fanapanel Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanapanel hydrate, also known as ZK200775 hydrate, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1] By blocking these key receptors in the central nervous system, this compound modulates fast synaptic transmission and has been investigated for its neuroprotective potential in conditions characterized by excitotoxicity, such as cerebral ischemia following stroke.[1][2]
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death.[3][4] This process is a major contributor to the neuronal loss observed in ischemic stroke. This compound, by antagonizing AMPA and kainate receptors, can mitigate this glutamate-induced overstimulation, thereby offering a potential therapeutic window to protect neurons from ischemic damage.
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models of neuronal injury.
Mechanism of Action: Targeting Excitotoxicity
This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This antagonism prevents the excessive influx of cations, particularly Ca2+, into neurons, which is a critical step in the excitotoxic cascade that leads to cell death.
Data Presentation
In Vitro Efficacy of Fanapanel (ZK200775)
| Assay Type | Ligand | Parameter | Value | Reference |
| Receptor Binding Affinity | 3H-AMPA | IC50 | 120 nM | |
| 3H-CNQX | IC50 | 32 nM | ||
| 3H-Kainate | IC50 | 2.5 µM | ||
| 3H-CPP (NMDA antagonist) | IC50 | 2.8 µM | ||
| Functional Antagonism (Cortical Slice) | Quisqualate | Ki | 3.2 nM | |
| Kainate | Ki | 100 nM | ||
| NMDA | Ki | 8.5 µM | ||
| Spreading Depression Assay (Chicken Retina) | Quisqualate | IC50 | 200 nM | |
| Kainate | IC50 | 76 nM | ||
| NMDA | IC50 | 13 µM |
In Vivo Efficacy of Fanapanel (ZK200775) in a Rat Model of Transient Focal Ischemia
| Animal Model | Administration Route | Treatment Timing | Dose | Key Finding | Reference |
| Rat MCAO (90 min occlusion) | Intravenous (i.v.) infusion for 6h | At onset of reperfusion | 0.1 mg/kg/h | 45% reduction in infarct size | |
| At onset of reperfusion | 3 mg/kg/h | 35% reduction in infarct volume | |||
| Rat MCAO (permanent) | Intravenous (i.v.) infusion for 24h | 1 hour post-occlusion | 1 mg/kg/h | 46% reduction in cortical damage | |
| 4 hours post-occlusion | 1 mg/kg/h | 33% reduction in cortical damage |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection Against Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Materials and Reagents:
-
This compound
-
Primary cortical neurons (e.g., from embryonic day 18 rats or mice)
-
Neurobasal medium with B27 supplement
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium homodimer-1)
-
Poly-D-lysine coated culture plates
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium with B27 supplement for 10-14 days to allow for maturation.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable vehicle (e.g., water or DMSO). Create a dilution series to test a range of concentrations.
-
Treatment:
-
One hour prior to inducing excitotoxicity, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Induce excitotoxicity by adding glutamate to the culture medium. The optimal concentration of glutamate should be determined empirically but typically ranges from 20-100 µM.
-
Include a negative control group (no glutamate, no Fanapanel) and a positive control group (glutamate, vehicle).
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death and membrane damage.
-
Cell Viability Assay: Quantify the number of viable cells using an MTT assay or by fluorescent staining with Calcein-AM (stains live cells) and Ethidium homodimer-1 (stains dead cells).
-
Protocol 2: In Vivo Assessment of Neuroprotection in a Rodent Stroke Model
This protocol describes the use of a transient middle cerebral artery occlusion (MCAO) model in rats to evaluate the neuroprotective efficacy of this compound.
1. Materials and Reagents:
-
This compound
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Intraluminal filament for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Physiological monitoring equipment (temperature, blood pressure)
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Monitor physiological parameters throughout the procedure.
-
MCAO Surgery:
-
Expose the common carotid artery and its bifurcation.
-
Introduce an intraluminal filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
-
Treatment:
-
Based on preclinical data, an effective dosing regimen is an intravenous infusion of 0.1 mg/kg/h initiated at the onset of reperfusion and continued for 6 hours.
-
A vehicle control group should be included.
-
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with a 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain unstained (white).
-
Quantify the infarct volume using image analysis software.
-
Considerations and Limitations
While Fanapanel showed promise in preclinical models, its clinical development was halted due to safety concerns in human trials. At higher doses, patients experienced significant side effects, including sedation, stupor, and coma. Furthermore, an increase in the serum biomarker S-100B suggested potential glial cell toxicity, which was not predicted by the preclinical neuronal models. These findings underscore the importance of comprehensive safety and toxicology assessments, including glial cell health, in the development of neuroprotective agents. Future research on AMPA receptor antagonists should carefully consider the therapeutic window and potential off-target effects.
References
- 1. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low doses of Perampanel protect striatal and hippocampal neurons against in vitro ischemia by reversing the ischemia-induced alteration of AMPA receptor subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Potentiation (LTP) Inhibition Assay Using Fanapanel Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a cellular mechanism widely considered to be a crucial component of learning and memory. The induction and expression of LTP heavily rely on the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Fanapanel hydrate (also known as ZK200775 hydrate) is a potent and selective competitive antagonist of AMPA and kainate receptors. Its ability to modulate AMPA receptor activity makes it a valuable tool for studying the molecular mechanisms of LTP and for the development of therapeutics targeting glutamatergic signaling.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in LTP inhibition assays, a critical tool in neuroscience research and drug discovery.
Mechanism of Action: this compound
Fanapanel is a quinoxalinedione derivative that acts as a competitive antagonist at the AMPA receptor. It competes with the endogenous ligand, glutamate, for binding to the receptor, thereby preventing its activation and the subsequent influx of cations into the postsynaptic neuron. This action effectively dampens excitatory synaptic transmission. Fanapanel exhibits high selectivity for AMPA/kainate receptors with significantly less activity at N-methyl-D-aspartate (NMDA) receptors.
Data Presentation
The following tables summarize the quantitative data for this compound's activity and its expected effects in an LTP inhibition assay.
Table 1: In Vitro Receptor Binding and Functional Antagonism of Fanapanel (ZK200775)
| Assay Type | Agonist | Preparation | Parameter | Value | Reference |
| Evoked Potentials | Quisqualate | Rat Cortical Slices | Ki | 3.2 nM | [1] |
| Evoked Potentials | Kainate | Rat Cortical Slices | Ki | 100 nM | [1] |
| Evoked Potentials | NMDA | Rat Cortical Slices | Ki | 8.5 µM | [1] |
| Spreading Depression | Quisqualate | Chicken Retina | IC50 | 200 nM | [1] |
| Spreading Depression | Kainate | Chicken Retina | IC50 | 76 nM | [1] |
| Spreading Depression | NMDA | Chicken Retina | IC50 | 13 µM | |
| Electrophysiology | AMPA (peak current) | Cultured Neurons | IC50 | 21 nM | |
| Electrophysiology | AMPA (plateau current) | Cultured Neurons | IC50 | 90 nM | |
| Electrophysiology | Kainate | Cultured Neurons | IC50 | 27 nM |
Table 2: Expected Dose-Dependent Inhibition of Long-Term Potentiation by this compound
| This compound Concentration | Expected Inhibition of LTP (%) | Notes |
| 10 nM | 10-20% | Minimal inhibition, close to the threshold of effect. |
| 30 nM | 30-50% | Significant inhibition of LTP induction. |
| 100 nM | 70-90% | Strong inhibition of LTP, approaching maximal effect. |
| 300 nM | >95% | Near complete blockade of LTP induction. |
Note: The values in Table 2 are extrapolated based on the known IC50 of Fanapanel on AMPA receptor currents and typical dose-response relationships for AMPA antagonists in LTP assays. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) Inhibition Assay in Rat Hippocampal Slices
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices and the assessment of the inhibitory effect of this compound.
Materials:
-
This compound (ZK200775 hydrate)
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
Dissection tools
-
Vibratome
-
Submerged recording chamber
-
aCSF perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Hippocampal Slices:
-
Anesthetize a Wistar rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature (22-25°C).
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral fibers.
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds (0.033 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle control.
-
Pre-incubate the slice with this compound for 20-30 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical HFS protocol consists of one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
-
Post-Induction Recording:
-
Immediately after HFS, resume baseline stimulation (0.033 Hz) and record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
The magnitude of LTP is typically calculated as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Calculate the percentage inhibition of LTP for each concentration of this compound relative to the vehicle control.
-
-
Washout (Optional):
-
To assess the reversibility of Fanapanel's effect, switch the perfusion back to standard aCSF after the post-induction recording period.
-
Monitor the recovery of synaptic transmission. A washout period of 30-60 minutes is typically sufficient.
-
Visualizations
Signaling Pathway of Early-Phase LTP
Caption: Signaling cascade of early-phase Long-Term Potentiation (LTP).
Experimental Workflow for LTP Inhibition Assay
Caption: Experimental workflow for the LTP inhibition assay.
Logical Relationship of Fanapanel Action
Caption: Mechanism of this compound in inhibiting LTP.
References
Troubleshooting & Optimization
Troubleshooting Fanapanel hydrate solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fanapanel hydrate. The following information addresses common solubility issues in aqueous solutions and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound has limited solubility in purely aqueous solutions. While one source indicates a water solubility of 2.89 mg/mL, practical laboratory experience often shows lower achievable concentrations without the use of co-solvents or other formulation aids.[1] For many applications, a concentration of ≥ 0.5 mg/mL can be achieved using specific formulations.[2] Direct dissolution in water may require heating and sonication to reach 5 mg/mL, but this may not be suitable for all experimental contexts.[2]
Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A2: Direct dissolution in aqueous buffers is often challenging. The recommended method is to first prepare a stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous buffer.[2] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] If precipitation occurs upon dilution, consider using a formulation with co-solvents as detailed in the protocols below.
Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your medium.
-
Use a Co-solvent Formulation: For in vivo or certain in vitro experiments, using a vehicle with co-solvents like PEG300 and Tween-80 can significantly improve solubility. See Protocol 2 for a detailed formulation.
-
Incorporate a Solubilizing Agent: Cyclodextrins, such as SBE-β-CD, can be used to enhance the solubility of hydrophobic compounds in aqueous solutions. Refer to Protocol 3 for a relevant formulation.
-
Optimize the Dilution Step: When diluting the DMSO stock, add it to the aqueous solution slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions are typically prepared in DMSO at a concentration of 5 mg/mL, which may require sonication to fully dissolve. For aqueous stock solutions, concentrations up to 5 mg/mL have been reported with the use of ultrasound and heating to 60°C.
-
Storage of Stock Solutions:
-
In solvent at -80°C: Stable for up to 2 years.
-
In solvent at -20°C: Stable for up to 1 year.
-
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Can I use heat or sonication to dissolve this compound?
A5: Yes, for preparing stock solutions, sonication and gentle heating (e.g., to 60°C for aqueous solutions) can aid in dissolution. If precipitation occurs during the preparation of a formulation, heating and/or sonication can also be used to help redissolve the compound. However, the stability of this compound under prolonged heating in aqueous solutions should be considered for your specific experimental conditions.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound solubility.
| Solvent/Formulation | Concentration | Method |
| Water | 2.89 mg/mL | ALOGPS (Computational Prediction) |
| Water | 5 mg/mL (11.70 mM) | Requires ultrasound and heating to 60°C |
| DMSO | 5 mg/mL (11.70 mM) | Requires ultrasound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.17 mM) | Stepwise addition of solvents |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.17 mM) | Stepwise addition of solvents |
| 10% DMSO, 90% Corn Oil | ≥ 0.5 mg/mL (1.17 mM) | Stepwise addition of solvents |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution (5 mg/mL)
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 5 mg/mL concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies (0.5 mg/mL)
This protocol is adapted from a formulation yielding a clear solution of ≥ 0.5 mg/mL.
-
Start with a 5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to clarify the solution.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation (0.5 mg/mL)
This protocol utilizes SBE-β-CD to improve aqueous solubility and is suitable for achieving a concentration of ≥ 0.5 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with a 5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, take 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 5 mg/mL this compound DMSO stock to the cyclodextrin solution.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
This compound Experimental Workflow
References
Potential off-target effects of Fanapanel hydrate in experimental models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fanapanel hydrate in experimental models. The information is designed to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as ZK-200775 or MPQX, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. It belongs to the quinoxalinedione class of compounds and acts by binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by the endogenous ligand glutamate.
Q2: What are the known off-target effects of this compound on other glutamate receptors?
This compound exhibits some activity at other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors, but with significantly lower affinity compared to its primary target, the AMPA receptor. It is considered a highly selective AMPA/kainate antagonist with minimal activity at the NMDA receptor[2][3].
Q3: What are the major safety concerns and adverse effects observed with this compound in clinical trials?
Clinical trials with this compound were halted due to significant safety concerns. The observed adverse effects included:
-
Glial cell toxicity: The potential for toxicity to glial cells was a major concern that contributed to the discontinuation of its development[1].
-
Excessive sedation and reduced consciousness: Patients experienced dose-dependent stupor and coma[1].
-
Transient neurological deterioration: Some patients showed a worsening of their neurological condition.
-
Visual disturbances: These included blurred vision, impaired color perception, and reduced visual acuity, which are thought to be caused by the blockade of AMPA receptors in the retina.
Q4: I am observing unexpected cell death in my neuronal cultures when using this compound. What could be the cause?
While Fanapanel is designed to be a neuroprotectant by blocking excitotoxicity, the observed cell death in your cultures could be due to its known off-target effects or experimental conditions. Consider the following:
-
Glial Cell Toxicity: Fanapanel has been associated with glial cell toxicity. If your neuronal cultures contain mixed glial cells, this could be a contributing factor.
-
Concentration-dependent effects: Ensure you are using an appropriate concentration. High concentrations may lead to off-target effects or excessive AMPA receptor blockade, which could interfere with normal neuronal function and survival.
-
Experimental Model: The specific neuronal and glial cell types in your culture may have varying sensitivities to Fanapanel.
Troubleshooting Guides
Problem 1: High variability in radioligand binding assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent membrane preparation | Ensure a standardized protocol for membrane preparation with consistent homogenization and washing steps to remove endogenous glutamate. |
| Radioligand degradation | Aliquot and store the radioligand ([³H]-AMPA) at -70°C and avoid repeated freeze-thaw cycles. |
| Issues with non-specific binding | Include a high concentration of a competing unlabeled ligand (e.g., cold L-glutamate) to accurately determine non-specific binding. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also help reduce filter binding. |
| Assay buffer composition | The presence of certain ions, like thiocyanate (SCN⁻), can significantly enhance [³H]-AMPA binding. Ensure your buffer composition is consistent across experiments. |
Problem 2: Unexpected electrophysiological responses in brain slices.
| Potential Cause | Troubleshooting Step |
| Off-target effects on kainate or NMDA receptors | At higher concentrations, Fanapanel can antagonize kainate and NMDA receptors. Use the lowest effective concentration to maximize selectivity for AMPA receptors. Consider using more selective antagonists for kainate or NMDA receptors as controls. |
| Compound solubility and stability | Prepare fresh stock solutions of this compound and ensure complete dissolution in the vehicle before diluting into the recording solution. |
| Run-down of synaptic responses | Monitor the stability of your baseline synaptic responses before and after drug application. If run-down is an issue, consider optimizing your recording conditions or using a different experimental preparation. |
Problem 3: Observing signs of retinal toxicity in in vivo models.
| Potential Cause | Troubleshooting Step |
| AMPA receptor blockade in the retina | The visual disturbances observed clinically are attributed to the blockade of AMPA receptors, which are crucial for signaling in the retinal OFF-pathway. This is an on-target effect in an off-target tissue. |
| Non-cell-autonomous glial-mediated damage | Excitotoxic conditions can lead to the activation of Müller glia, which in turn can release factors like TNFα that increase neuronal susceptibility to damage by upregulating calcium-permeable AMPA receptors. |
| Dose and duration of administration | The toxic effects are likely dose- and duration-dependent. A dose-response study may be necessary to find a therapeutic window that minimizes retinal toxicity in your model. |
Quantitative Data on Off-Target Effects
| Target | Agonist/Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| AMPA Receptor | Quisqualate | Cortical Slice Preparation | Rat | 3.2 | - | |
| Kainate Receptor | Kainate | Cortical Slice Preparation | Rat | 100 | - | |
| NMDA Receptor | NMDA | Cortical Slice Preparation | Rat | 8500 | - | |
| AMPA Receptor | Quisqualate | Spreading Depression | Rat | - | 200 | |
| Kainate Receptor | Kainate | Spreading Depression | Rat | - | 76 | |
| NMDA Receptor | NMDA | Spreading Depression | Rat | - | 13000 | |
| Glycine Site (on NMDA Receptor) | Glycine | Spreading Depression | Rat | - | 18000 |
Experimental Protocols
[³H]-AMPA Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methods for competitive radioligand binding assays.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and centrifugation three more times to remove endogenous glutamate.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of various concentrations of this compound or vehicle.
-
50 µL of [³H]-AMPA (final concentration ~2-10 nM).
-
100 µL of the membrane preparation (50-200 µg of protein).
-
-
For non-specific binding, add a high concentration of L-glutamate (1 mM) instead of this compound.
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-AMPA and Kᴅ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Caption: Competitive antagonism of the AMPA receptor by this compound.
Caption: Postulated mechanism of Fanapanel-induced glial cell toxicity.
Caption: Experimental workflow for assessing Fanapanel-induced retinal toxicity.
References
Addressing Fanapanel hydrate instability in long-term cell culture experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges of Fanapanel hydrate instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fanapanel and what is its mechanism of action?
Fanapanel is a highly selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2][3][4] It has significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1] By blocking AMPA and kainate receptors, Fanapanel inhibits glutamate-mediated excitatory signaling.
Q2: What is this compound and why is its stability a concern in cell culture?
This compound is the hydrated form of Fanapanel. Like many small molecule compounds, its solubility in aqueous solutions such as cell culture media can be limited, leading to precipitation over time. This instability is a major concern in long-term experiments as the precipitation of the compound alters its effective concentration, leading to inaccurate and irreproducible results. Factors such as media composition, pH, temperature, and handling procedures can all influence its stability.
Q3: What are the visible signs of this compound instability in my cell culture?
Instability typically manifests as precipitation, which can be observed as:
-
Fine, crystalline particles: These may be visible when inspecting the culture vessel under a microscope.
-
A cloudy or hazy appearance in the cell culture medium.
-
A thin film on the surface of the medium or at the bottom of the culture vessel.
Q4: How can I minimize the final DMSO concentration in my experiments?
It is crucial to keep the final dimethyl sulfoxide (DMSO) concentration in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. To achieve this, prepare a high-concentration stock solution of this compound in DMSO. This allows for the addition of a very small volume of the stock solution to a large volume of culture medium to reach the desired final concentration. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental design.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after adding this compound to the medium. | 1. Final concentration exceeds solubility limit. 2. Improper dilution technique. 3. Stock solution is too concentrated. | 1. Lower the final working concentration. Perform a dose-response experiment to find the optimal concentration for your cell line.2. Pre-warm the medium to 37°C. Add the Fanapanel stock solution dropwise while gently swirling the medium for rapid and even distribution.3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium. |
| Precipitation appears after a few hours or days of incubation. | 1. Compound instability in the aqueous environment. 2. Interaction with media components over time. 3. Evaporation of media leading to increased concentration. 4. pH shift of the culture medium. | 1. Perform media changes with freshly prepared Fanapanel-containing media every 24-48 hours. 2. Consider using a different basal media formulation or serum-free media if compatible with your cell line. Some media components can interact with the compound and reduce its solubility.3. Ensure proper humidification in the incubator to minimize evaporation.4. Monitor the pH of your culture medium. Cellular metabolism can alter the pH, affecting compound solubility. Use a medium with a strong buffering capacity or change the medium more frequently. |
| Inconsistent experimental results or lower than expected efficacy. | 1. Partial precipitation is occurring, reducing the effective concentration. 2. Inaccurate stock solution concentration due to degradation. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the working solution through a 0.22 µm syringe filter before adding it to the cells.2. Prepare fresh stock solutions regularly. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL (11.70 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use a fresh, anhydrous grade. |
| Water | 5 mg/mL (11.70 mM) | Requires sonication and warming to 60°C. |
| Cell Culture Media (e.g., DMEM, Neurobasal) | Data not available. Solubility is expected to be significantly lower than in pure solvents and dependent on media composition. | It is highly recommended to perform a solubility test in your specific cell culture medium. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| Stock Solution | DMSO | -80°C | 2 years |
| -20°C | 1 year | ||
| Working Solution | Cell Culture Medium | Use immediately | N/A |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing and Sonication: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear. Gentle warming to 37°C can also aid dissolution.
-
Sterilization: For long-term storage and sensitive applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare the final working solution.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, Neurobasal), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the Fanapanel stock solution dropwise to ensure rapid and even dispersal. This helps to prevent localized high concentrations that can lead to precipitation.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
-
Application to Cells: Use the freshly prepared working solution to treat your cells immediately. For long-term experiments, it is recommended to replace the medium with a freshly prepared working solution every 24-48 hours.
Visualizations
Caption: Fanapanel competitively antagonizes AMPA and kainate receptors.
References
How to minimize Fanapanel hydrate-induced toxicity in primary neuron cultures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fanapanel hydrate in primary neuron cultures. Our aim is to help you minimize potential cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MPQX hydrate, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS)[2]. By blocking the AMPA receptor, this compound inhibits the influx of sodium and calcium ions into the neuron that is typically triggered by the binding of glutamate.
Q2: What are the known reasons for Fanapanel's toxicity in neuronal systems?
While Fanapanel was developed for neuroprotection in conditions like stroke, clinical trials were halted due to safety concerns, including potential glial cell toxicity and adverse neurological effects[1]. In primary neuron cultures, high concentrations or prolonged exposure to AMPA receptor antagonists can lead to neurotoxicity. This is often attributed to a phenomenon known as excitotoxicity, where excessive or prolonged activation of glutamate receptors leads to cell damage and death. While seemingly counterintuitive for an antagonist, imbalances in neuronal network activity and downstream signaling cascades can contribute to toxicity. For instance, prolonged blockade of essential excitatory signals can disrupt neuronal homeostasis and trigger apoptotic pathways.
Q3: What are the initial signs of this compound-induced toxicity in my primary neuron cultures?
Initial signs of toxicity can manifest as morphological changes in the neurons. These may include neurite blebbing, retraction of axons and dendrites, and cell body swelling. A decrease in cell viability can be quantified using assays such as MTT or LDH release. At a molecular level, you might observe the activation of stress-related signaling pathways and apoptotic markers.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound has limited water solubility. For cell culture experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the neurons (typically below 0.1% DMSO). Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound[3].
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary neuron cultures and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High levels of neuronal death observed even at low concentrations of this compound. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium. | - Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (e.g., <0.1% for DMSO). - Run a vehicle control (medium with the solvent at the same final concentration but without this compound) to assess solvent-specific toxicity. |
| High Sensitivity of Primary Neurons: Primary neurons, especially from certain brain regions or at specific developmental stages, can be highly sensitive to any pharmacological intervention. | - Perform a comprehensive dose-response curve starting from very low concentrations (e.g., nanomolar range) to accurately determine the toxic threshold for your specific culture system. - Optimize the duration of exposure. A shorter incubation time may be sufficient to observe the desired effect without inducing significant toxicity. | |
| Inconsistent results and high variability between experiments. | Inconsistent Drug Preparation: this compound may not be fully dissolved or may precipitate out of solution, leading to inconsistent effective concentrations. | - Prepare fresh stock solutions of this compound for each experiment. - Ensure the compound is fully dissolved in the solvent before further dilution into the culture medium. Gentle warming or sonication may aid dissolution[3]. - Visually inspect the medium for any signs of precipitation after adding the drug. |
| Edge Effects in Multi-Well Plates: Wells on the outer edges of a culture plate are more prone to evaporation and temperature fluctuations, which can affect cell health and drug efficacy. | - To minimize edge effects, avoid using the outer wells for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment. | |
| Delayed but significant neuronal death observed 24-48 hours post-treatment. | Activation of Apoptotic Pathways: Prolonged AMPA receptor blockade can disrupt neuronal homeostasis and trigger programmed cell death (apoptosis). | - Consider co-treatment with a neuroprotective agent. Antioxidants like N-acetylcysteine or inhibitors of downstream apoptotic pathways (e.g., caspase inhibitors) may mitigate toxicity. - Perform a time-course experiment to determine the onset of toxicity and select an earlier time point for your experimental endpoint if possible. |
| This compound appears to have no effect at expected active concentrations. | Degradation of the Compound: Improper storage or handling of this compound can lead to its degradation. | - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect the compound from light. |
| Sub-optimal Culture Conditions: The overall health of the primary neuron culture can influence their responsiveness to pharmacological agents. | - Ensure optimal culture conditions, including appropriate media, supplements, and coating substrates, to maintain healthy neurons. - Monitor the cultures for signs of stress or contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data for Fanapanel and related compounds. Please note that specific values for this compound-induced toxicity in primary neurons are not widely published; therefore, some data are for the parent compound or are hypothetical to guide experimental design.
Table 1: In Vitro Efficacy and Toxicity of Fanapanel
| Compound | Target | Assay System | IC50 / Ki | Reference |
| Fanapanel (ZK200775) | AMPA Receptor (quisqualate-induced) | Cortical slice preparation | Ki: 3.2 nM | |
| Fanapanel (ZK200775) | Kainate Receptor | Cortical slice preparation | Ki: 100 nM | |
| Fanapanel (ZK200775) | NMDA Receptor | Cortical slice preparation | Ki: 8.5 µM | |
| Fanapanel (ZK200775) | AMPA Receptor (quisqualate-induced) | Spreading depression assay | IC50: 200 nM |
Table 2: Hypothetical Dose-Response of this compound on Primary Neuron Viability
This table presents a hypothetical scenario to guide the design of a dose-response experiment. Actual values must be determined empirically.
| This compound Concentration (µM) | Expected Neuronal Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 95-100 |
| 0.1 | 90-95 |
| 1 | 70-80 |
| 10 | 40-50 |
| 100 | <20 |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Primary Cortical Neurons
Objective: To determine the concentration-dependent toxicity of this compound on primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., isolated from E18 rat or mouse embryos)
-
Poly-D-lysine coated 96-well plates
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Isolate primary cortical neurons using established protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in neuronal culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control group (medium with 0.1% DMSO).
-
Carefully replace half of the medium in each well with the corresponding treatment medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay for Neuronal Viability:
-
After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Evaluating the Neuroprotective Effect of a Co-treatment Against this compound Toxicity
Objective: To assess the efficacy of a neuroprotective agent in mitigating this compound-induced toxicity.
Materials:
-
All materials from Protocol 1
-
Neuroprotective agent of choice (e.g., N-acetylcysteine, a caspase inhibitor)
Procedure:
-
Cell Plating and Maturation:
-
Follow step 1 from Protocol 1.
-
-
Co-treatment with Neuroprotective Agent and this compound:
-
Determine the optimal non-toxic concentration of the neuroprotective agent in a separate dose-response experiment.
-
On the day of the experiment, prepare the following treatment groups in neuronal culture medium:
-
Vehicle control (0.1% DMSO)
-
This compound at a toxic concentration (e.g., IC50 value determined in Protocol 1)
-
Neuroprotective agent alone (at its optimal non-toxic concentration)
-
This compound + Neuroprotective agent
-
-
Pre-incubate the designated wells with the neuroprotective agent for 1-2 hours before adding this compound.
-
Add this compound to the respective wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Assessment of Neuronal Viability:
-
Perform the MTT assay as described in step 3 of Protocol 1.
-
Compare the viability of the co-treatment group with the group treated with this compound alone to determine the neuroprotective effect.
-
Signaling Pathways and Workflows
This compound Mechanism of Action and Toxicity Pathway
The following diagram illustrates the primary mechanism of action of this compound and a potential downstream signaling pathway leading to apoptosis upon excessive or prolonged receptor blockade.
Caption: Mechanism of this compound action and potential toxicity pathway.
Experimental Workflow for Assessing Neuroprotection
The diagram below outlines the logical flow of experiments to evaluate the neuroprotective potential of a compound against this compound-induced toxicity.
Caption: Workflow for evaluating neuroprotective agents.
References
- 1. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and cell death: ERK1/2 in neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for caspase-mediated cleavage of AMPA receptor subunits in neuronal apoptosis and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming inconsistent results in Fanapanel hydrate neuroprotection assays.
Welcome to the Technical Support Center for Fanapanel hydrate neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fanapanel and how does it exert its neuroprotective effects?
Fanapanel is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In conditions of excessive glutamate release, such as during ischemic events, over-activation of AMPA receptors leads to an influx of ions like Na+ and Ca2+, triggering a cascade of neurotoxic events and ultimately neuronal cell death. Fanapanel works by binding to the AMPA receptor at a site distinct from the glutamate binding site, thereby preventing the channel from opening and blocking the influx of ions. This action helps to mitigate excitotoxicity and protect neurons from damage.
Q2: What is the significance of using Fanapanel in its "hydrate" form?
The "hydrate" form indicates that water molecules are incorporated into the crystal structure of the Fanapanel compound. This can affect its physicochemical properties, including solubility and stability. It is crucial to follow specific preparation protocols for this compound to ensure complete dissolution and accurate dosing in your cell-based assays. Inconsistent preparation of the hydrate form can be a significant source of variability in experimental results.
Q3: What is the most common in vitro model to assess Fanapanel's neuroprotective activity?
The most widely used in vitro model to simulate ischemic conditions and evaluate neuroprotective compounds like Fanapanel is the oxygen-glucose deprivation (OGD) or oxygen-glucose deprivation/reperfusion (OGD/R) model.[2] This model involves exposing neuronal cell cultures to a medium lacking oxygen and glucose for a specific period, followed by a period of reoxygenation with a complete medium, mimicking the conditions of stroke and reperfusion injury.
Q4: What are the critical parameters to control for in an OGD/R assay to ensure reproducibility?
To ensure the reproducibility of your OGD/R assays, it is essential to tightly control several parameters:
-
Duration of OGD and reoxygenation: Even small variations can significantly impact the extent of cell death.
-
Cell density: Plate cells at a consistent density to avoid variations in nutrient and oxygen availability.
-
Gas mixture and chamber conditions: Ensure a consistent and oxygen-deprived atmosphere in the OGD chamber.
-
Reagent quality and preparation: Use high-quality reagents and prepare all solutions, including the this compound stock, consistently.
Troubleshooting Guide
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Step |
| Improper Dissolution of this compound: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO at a high concentration. 2. Gently warm the solution and use sonication to aid dissolution. 3. Visually inspect the stock solution for any precipitates before diluting it into the culture medium. 4. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. |
| Degradation of this compound: The compound may be unstable in the experimental conditions. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Assess the stability of this compound in your specific culture medium over the time course of your experiment. |
| Suboptimal OGD/R Conditions: The severity of the ischemic insult may be too high or too low. | 1. Optimize the duration of OGD to induce a consistent level of cell death (typically 50-70%) in your control group. 2. Ensure your OGD chamber is properly sealed and flushed with the appropriate gas mixture (e.g., 95% N2, 5% CO2). |
| Cell Culture Variability: Differences in cell passage number, density, or health can affect the response. | 1. Use cells within a consistent and low passage number range. 2. Seed cells at a precise and consistent density for all experimental plates. 3. Regularly check for and treat any mycoplasma contamination. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Step |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, leading to changes in reagent concentrations. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette and consistent pipetting technique. |
| Pipetting Errors: Inaccurate dispensing of Fanapanel or other reagents. | 1. Calibrate your pipettes regularly. 2. Use fresh pipette tips for each reagent and concentration. 3. Perform serial dilutions carefully and mix thoroughly at each step. |
Quantitative Data Summary
The following table summarizes representative neuroprotective data for AMPA receptor antagonists in in vitro ischemia models. Note that specific EC50 values for Fanapanel may vary depending on the cell type and experimental conditions.
| Compound | Assay Model | Cell Type | Endpoint Measured | EC50 / Effective Concentration | Reference |
| GYKI 52466 | Kainate-induced excitotoxicity | Cultured rat cortical neurons | Whole-cell current inhibition | IC50: ~7.5 µM | [3] |
| NBQX | AMPA-induced excitotoxicity | Cultured mouse cortical neurons | Inward current inhibition | IC50: ~0.4 µM | [3] |
| PNQX | AMPA-induced excitotoxicity | Cultured mouse cortical neurons | Inward current inhibition | IC50: ~1 µM | [3] |
| Talampanel | Middle Cerebral Artery Occlusion (in vivo) | Rodent model | Infarct volume reduction | 47.3% reduction at 30 min post-occlusion | |
| Perampanel | Oxygen-Glucose Deprivation | SH-SY5Y cells | Cell Viability | Dose-dependent protection |
Experimental Protocols
Detailed Protocol for Oxygen-Glucose Deprivation (OGD) Assay
This protocol outlines a general procedure for inducing ischemic-like injury in neuronal cultures to test the neuroprotective effects of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Complete culture medium
-
OGD medium (glucose-free DMEM or Neurobasal medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hypoxic chamber (e.g., modular incubator chamber)
-
Gas mixture (95% N2, 5% CO2)
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Fanapanel Pre-treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of Fanapanel.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest Fanapanel concentration).
-
Incubate the cells with Fanapanel for 1-2 hours under normoxic conditions (37°C, 5% CO2).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Prepare the OGD medium and pre-warm it to 37°C. Pre-equilibrate the medium in the hypoxic chamber for at least 30 minutes to remove dissolved oxygen.
-
Remove the Fanapanel-containing medium from the cells and wash the cells once with pre-warmed, deoxygenated PBS.
-
Add the pre-equilibrated OGD medium to each well.
-
Place the plate in the hypoxic chamber, flush with the 95% N2, 5% CO2 gas mixture for 5-10 minutes, and seal the chamber.
-
Incubate the chamber at 37°C for the optimized duration of OGD (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the plate from the hypoxic chamber.
-
Aspirate the OGD medium and replace it with fresh, pre-warmed complete culture medium (containing the respective concentrations of Fanapanel or vehicle).
-
Return the plate to the standard cell culture incubator (37°C, 5% CO2) and incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
After the reoxygenation period, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the normoxic control group (which represents 100% viability).
-
Plot the dose-response curve for Fanapanel and determine the EC50 value if applicable.
-
Visualizations
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity and Fanapanel Intervention
Caption: AMPA receptor-mediated excitotoxicity pathway and the inhibitory action of Fanapanel.
Experimental Workflow for Fanapanel Neuroprotection Assay
Caption: Step-by-step workflow for an in vitro Fanapanel neuroprotection assay using the OGD model.
Troubleshooting Logic Diagram for Inconsistent Results
Caption: A logical guide to troubleshooting common causes of inconsistent results.
References
- 1. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro detection of oxygen and glucose deprivation-induced neurodegeneration and pharmacological neuroprotection based on hippocampal stratum pyramidale width - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel hydrate dose-response curve troubleshooting and analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fanapanel (MPQX) hydrate. The information is designed to assist in the design, execution, and analysis of experiments involving Fanapanel, with a focus on generating reliable dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Fanapanel and what is its primary mechanism of action?
Fanapanel (also known as MPQX or ZK-200775) is a quinoxalinedione derivative that functions as a selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a competitive antagonist, Fanapanel binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation. It shows high affinity for the AMPA receptor and is reported to have little activity against the N-methyl-D-aspartate (NMDA) receptor.
Q2: What should a typical Fanapanel dose-response curve look like in a competitive antagonist assay?
In the presence of a fixed concentration of an AMPA receptor agonist (like glutamate or AMPA), increasing concentrations of Fanapanel should produce a sigmoidal, inhibitory dose-response curve. A key characteristic of competitive antagonism is a parallel rightward shift of the agonist dose-response curve with increasing antagonist concentrations, without a change in the maximum response.
Q3: How should I prepare and store Fanapanel hydrate stock solutions?
For in vitro experiments, this compound can be dissolved in aqueous solutions. However, for higher concentrations, organic solvents like dimethyl sulfoxide (DMSO) may be necessary. It is crucial to check the solubility of this compound in your specific experimental buffer. Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided by preparing aliquots. The stability of Fanapanel in your specific cell culture media over the duration of the experiment should also be considered, as components in the media can sometimes affect drug stability.
Q4: What concentration of agonist should I use in my assay?
The concentration of the agonist is a critical parameter. For determining the IC50 of a competitive antagonist, it is common to use an agonist concentration that produces a response that is approximately 80% of the maximum (EC80). Using a very high concentration of the agonist will require a much higher concentration of Fanapanel to achieve inhibition, shifting the IC50 to the right. Conversely, a very low agonist concentration may not provide a sufficient dynamic range for the assay.
Data Presentation
Table 1: Reported Potency of Fanapanel (MPQX) and Other Quinoxalinedione AMPA Receptor Antagonists
| Compound | Assay Type | Preparation | Agonist | Potency (IC50/Ki) | Reference |
| Fanapanel (MPQX) | [3H]AMPA Binding | Rat brain membranes | AMPA | Ki: 3.2 nM | |
| NBQX | Whole-cell patch clamp | Cultured mouse cortical neurons | AMPA | IC50: ~0.4 µM | |
| NBQX | [3H]AMPA Binding | Rat whole brain | AMPA | Ki: 0.060 µM | |
| PNQX | Whole-cell patch clamp | Cultured mouse cortical neurons | AMPA | IC50: ~1 µM | |
| CNQX | [3H]AMPA Binding | Rat whole brain | AMPA | Ki: not specified |
Note: IC50 values are dependent on experimental conditions, particularly the concentration of the agonist used.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Calcium Influx Assay for IC50 Determination
This protocol describes a method for determining the IC50 value of Fanapanel using a cell line expressing AMPA receptors and a fluorescent calcium indicator.
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing a subtype of AMPA receptor) in appropriate media.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Fanapanel stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range that will span the expected IC50 (e.g., from 1 nM to 100 µM).
-
Prepare a stock solution of an AMPA receptor agonist (e.g., AMPA or glutamate) in assay buffer. The final assay concentration should be the EC80, which should be determined in a separate experiment.
3. Calcium Indicator Loading:
-
Remove the cell culture medium from the wells.
-
Add a fluorescent calcium indicator (e.g., Fluo-4 AM) prepared in assay buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells gently with assay buffer to remove excess dye.
4. Assay Procedure:
-
Add the various concentrations of Fanapanel to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for a few seconds.
-
Add the agonist solution to all wells simultaneously using the plate reader's integrated liquid handling system.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
5. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the control wells (agonist only, 0% inhibition) and wells with a saturating concentration of a known AMPA receptor antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the Fanapanel concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of Fanapanel as a competitive AMPA receptor antagonist.
Caption: Experimental workflow for a cell-based calcium influx assay.
Caption: Troubleshooting decision tree for Fanapanel dose-response curves.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No Response or Weak Antagonism | 1. Fanapanel Degradation: The compound may have degraded due to improper storage or handling. | • Prepare fresh stock solutions from a new vial of this compound.• Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| 2. Incorrect Agonist Concentration: The agonist concentration may be too high, requiring very high concentrations of Fanapanel for inhibition. | • Verify the agonist concentration and its EC50/EC80 in your assay system.• Consider performing a Schild analysis to confirm competitive antagonism. | |
| 3. Low Receptor Expression: The cell line may have low or variable expression of the target AMPA receptor subtype. | • Confirm receptor expression using techniques like Western blot or qPCR.• Use a cell line with higher or more stable receptor expression. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions. | • Use calibrated pipettes and proper pipetting techniques.• For high-throughput experiments, consider using automated liquid handlers. |
| 2. Cell Health and Density: Inconsistent cell numbers or poor cell health across the plate. | • Ensure a uniform, healthy cell monolayer by optimizing seeding density and technique.• Visually inspect the plate before starting the assay. | |
| 3. Compound Precipitation: Fanapanel may be precipitating at higher concentrations in the assay buffer. | • Check the solubility of Fanapanel in your assay buffer.• If using DMSO for stock solutions, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. | |
| Shallow or Incomplete Dose-Response Curve | 1. Insufficient Concentration Range: The range of Fanapanel concentrations tested is not wide enough to define the top and bottom plateaus of the curve. | • Extend the concentration range of Fanapanel in both directions (e.g., from pM to mM). |
| 2. Non-specific Binding: The compound may be binding to plasticware or other components in the assay medium. | • Consider using low-binding plates.• Evaluate the stability and availability of Fanapanel in the assay medium over the incubation period. | |
| 3. Complex Antagonist Behavior: The binding kinetics of Fanapanel may be slow, leading to a non-equilibrium state in rapid assays. | • Increase the pre-incubation time with Fanapanel to allow for binding to reach equilibrium. | |
| Unexpected Curve Shape (e.g., Biphasic) | 1. Off-Target Effects: At high concentrations, Fanapanel may have effects on other cellular targets. | • Test Fanapanel in a parental cell line lacking the AMPA receptor to check for non-specific effects.• Consult the literature for known off-target activities of quinoxalinedione compounds. |
| 2. Compound Impurity: The Fanapanel sample may contain impurities with different activities. | • Verify the purity of your this compound sample using analytical methods like HPLC-MS. |
Ensuring specificity of Fanapanel hydrate for AMPA receptors over kainate receptors.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on ensuring the specificity of Fanapanel (MPQX) hydrate for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over kainate receptors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Fanapanel hydrate and what is its primary mechanism of action?
Fanapanel (also known as MPQX or ZK200775) is a quinoxalinedione derivative that functions as a competitive antagonist of the AMPA receptor[1]. As a competitive antagonist, it binds to the same site as the endogenous ligand glutamate on the AMPA receptor, thereby preventing its activation.
Q2: How selective is this compound for AMPA receptors over kainate receptors?
This compound exhibits a high degree of selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors. This selectivity has been quantified through binding affinity studies.
Q3: Is there quantitative data available on this compound's binding affinity for different glutamate receptors?
Yes, inhibition constants (Ki) have been determined for Fanapanel. These values indicate the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity.
Data Presentation: Binding Affinity of this compound
| Receptor Subtype | Agonist Used in Assay | Inhibition Constant (Ki) |
| AMPA | Quisqualate | 3.2 nM[2] |
| Kainate | Kainate | 100 nM[2] |
| NMDA | NMDA | 8.5 µM[2] |
This data demonstrates that Fanapanel has an approximately 31-fold higher affinity for AMPA receptors compared to kainate receptors.
Troubleshooting Guide: Ensuring Specificity in Your Experiments
Issue 1: Ambiguous results or suspicion of off-target effects on kainate receptors.
-
Possible Cause: The concentration of this compound used may be too high, leading to the blockade of kainate receptors, which have a lower affinity for the compound.
-
Troubleshooting Steps:
-
Concentration Optimization: Titrate this compound to the lowest effective concentration that produces the desired inhibition of AMPA receptor-mediated effects.
-
Use of a More Selective Antagonist as a Control: In parallel experiments, use a non-competitive AMPA receptor antagonist with very high selectivity, such as GYKI 52466 or GYKI 53655. These compounds have been shown to minimally affect kainate-induced responses while completely blocking AMPA receptor-mediated currents[3]. If the experimental outcome persists with these control antagonists, it is more likely to be an AMPA receptor-mediated effect.
-
Electrophysiological Verification: Perform whole-cell patch-clamp recordings to directly measure and compare the inhibition of AMPA and kainate receptor-mediated currents by this compound.
-
Issue 2: Difficulty in isolating AMPA receptor-specific responses from potential kainate receptor contributions.
-
Possible Cause: Kainate can activate AMPA receptors, which can complicate the interpretation of results when using kainate as an agonist to study kainate receptors.
-
Troubleshooting Steps:
-
Selective Agonist Application: Use AMPA as the agonist to specifically activate AMPA receptors and assess the inhibitory effect of this compound.
-
Pharmacological Isolation: In electrophysiological experiments, AMPA and kainate receptor-mediated currents can be pharmacologically isolated. To isolate kainate receptor currents, AMPA receptors can be selectively blocked with a non-competitive antagonist like GYKI 53655 before applying kainate.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Specificity
This protocol allows for the direct measurement of this compound's inhibitory effects on AMPA and kainate receptor-mediated currents.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or brain slices containing the neurons of interest.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration to record from individual neurons.
-
The internal pipette solution should contain appropriate ions and buffering agents.
-
The external solution (aCSF) should be continuously perfused over the cells.
-
-
Isolation of AMPA and Kainate Receptor Currents:
-
To record AMPA receptor-mediated currents, hold the neuron at a hyperpolarized potential (e.g., -70 mV) to ensure NMDA receptors are blocked by magnesium ions. Apply AMPA as the agonist.
-
To isolate kainate receptor-mediated currents, first block AMPA receptors using a selective non-competitive antagonist (e.g., 40 µM GYKI 53655). Then, apply kainate as the agonist.
-
-
Application of this compound:
-
Establish a stable baseline of agonist-evoked currents.
-
Bath-apply this compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents before and after the application of this compound.
-
Construct a concentration-response curve and calculate the IC50 value for the inhibition of both AMPA and kainate receptor-mediated currents.
-
Competitive Radioligand Binding Assay to Determine Ki of this compound
This assay determines the binding affinity of this compound for AMPA and kainate receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) known to express high levels of AMPA and kainate receptors in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Assay Setup:
-
For each receptor type, set up tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Contains the membrane preparation and a radiolabeled ligand specific for either AMPA receptors (e.g., [³H]AMPA) or kainate receptors (e.g., [³H]kainate).
-
Non-specific Binding: Contains the membrane preparation, the radiolabeled ligand, and a high concentration of a non-radiolabeled specific ligand (e.g., L-glutamate) to saturate the receptors.
-
Competitive Binding: Contains the membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium.
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for determining Fanapanel's selectivity using electrophysiology.
References
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to Fanapanel Hydrate and NBQX for In Vivo AMPA Receptor Antagonism
For researchers investigating the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system, selecting the appropriate antagonist is a critical decision that can significantly impact the outcome and interpretation of in vivo studies. Among the competitive antagonists available, Fanapanel hydrate (also known as ZK200775 or MPQX) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) have been widely used. This guide provides a detailed comparison of these two compounds, drawing on experimental data to assist researchers in making an informed choice for their specific in vivo applications.
Executive Summary
Both this compound and NBQX are potent and selective competitive antagonists of AMPA receptors, with additional activity at kainate receptors. They have demonstrated neuroprotective and anticonvulsant effects in various animal models. However, a key differentiator lies in their side-effect profiles and historical clinical development. While NBQX remains a widely used tool in preclinical research, the clinical development of Fanapanel was terminated due to severe adverse effects in human trials, a crucial consideration for translational studies.
Comparative Data
The following table summarizes the key quantitative parameters for this compound and NBQX based on available preclinical data.
| Parameter | This compound (ZK200775) | NBQX |
| Binding Affinity (Ki) | AMPA (quisqualate-stimulated): 3.2 nM[1] | AMPA: 63 nM[2] |
| Kainate: 100 nM[1] | Kainate: 78 nM[2] | |
| NMDA: 8.5 µM[1] | NMDA: >5000-fold selectivity for AMPA/kainate over NMDA | |
| In Vivo Anticonvulsant Activity | THRD50 (AMPA-induced seizures, mice, i.v.): 2.9 mg/kg | Effective anticonvulsant dose (i.p.): 40 mg/kg |
| THRD50 (kainate-induced seizures, mice, i.v.): 1.6 mg/kg | Suppresses kindled seizures (rats, i.p.): 10-40 mg/kg | |
| ED50 (motor coordination, rotating rod, mice, i.v.): 14.6 mg/kg | ||
| In Vivo Neuroprotection | Stroke (rat, focal ischemia with reperfusion, i.v. infusion): 45% infarct reduction at 0.1 mg/kg/h | Stroke (rat, permanent focal ischemia, i.v.): Substantial infarct reduction at 40, 60, or 100 mg/kg |
| Known Side Effects (Clinical) | Excessive sedation, stupor, coma, transient neurological deterioration, visual impairment | Not applicable (not extensively tested in humans for these indications) |
| Solubility | Soluble in DMSO, can be prepared for in vivo use in vehicles containing DMSO, PEG300, Tween-80, and saline | Poor water solubility; often used as a disodium salt for improved solubility in vivo |
In-Depth Comparison
Efficacy and Potency
Both Fanapanel and NBQX have demonstrated robust efficacy in preclinical models of neurological disorders where AMPA receptor overactivation is implicated.
This compound exhibits high-affinity binding to AMPA receptors, with a Ki value of 3.2 nM. In vivo, it has shown potent anticonvulsant effects, elevating the threshold for AMPA- and kainate-induced seizures in mice at low intravenous doses. In models of stroke, Fanapanel has demonstrated significant neuroprotective effects, reducing infarct volume when administered post-ischemia.
NBQX is also a potent AMPA/kainate antagonist, although its binding affinity for the AMPA receptor (Ki = 63 nM) is lower than that of Fanapanel. Despite this, it is a highly effective anticonvulsant in various models, including kindling models of epilepsy. In studies of cerebral ischemia, NBQX has been shown to be a potent neuroprotectant, substantially reducing infarct size with a notable time window of effectiveness.
Selectivity
Both compounds are highly selective for AMPA/kainate receptors over NMDA receptors. Fanapanel shows approximately a 2650-fold greater affinity for AMPA receptors than for NMDA receptors. Similarly, NBQX has a selectivity ratio of over 5000-fold for AMPA/kainate receptors versus NMDA receptors, making it a very clean tool for isolating the effects of AMPA receptor blockade.
Pharmacokinetics and Administration
A significant practical consideration for in vivo studies is the solubility and administration of these compounds.
This compound has solubility challenges and is typically dissolved in a vehicle containing DMSO for in vivo administration.
NBQX also has poor water solubility. To overcome this, the disodium salt of NBQX is often used in in vivo experiments, which has better aqueous solubility. NBQX has a relatively short half-life of approximately 30 minutes in rodents, which may necessitate repeated dosing or continuous infusion for longer-term studies.
Safety and Tolerability: A Critical Distinction
The most significant difference between Fanapanel and NBQX for researchers to consider is their safety profile, highlighted by the outcomes of their clinical development.
This compound's clinical trials for stroke were halted prematurely due to severe and intolerable side effects in patients. These included excessive sedation, stupor, coma, and transient neurological deterioration. Visual disturbances, such as blurred vision and impaired color perception, were also reported. These adverse events are thought to be a direct consequence of AMPA receptor blockade in the central nervous system and retina.
NBQX , while demonstrating a good safety profile in preclinical studies, has not undergone the same level of clinical investigation for indications like stroke or epilepsy. However, at therapeutic doses in animal models, motor impairment can be observed, which is a common side effect for this class of compounds.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling and Antagonism
The following diagram illustrates the basic signaling pathway of an AMPA receptor and the mechanism of competitive antagonism by Fanapanel and NBQX.
Caption: AMPA receptor activation and competitive antagonism.
Typical In Vivo Experimental Workflow
The diagram below outlines a general workflow for evaluating the efficacy of an AMPA antagonist in an in vivo model of neurological disease.
Caption: In vivo evaluation of AMPA antagonists workflow.
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia
Objective: To assess the neuroprotective effects of an AMPA antagonist.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Induce permanent focal ischemia by occlusion of the middle cerebral artery (MCAO).
-
At a predetermined time post-occlusion (e.g., 15, 45, or 90 minutes), administer the AMPA antagonist or vehicle intravenously.
-
NBQX: Doses of 40, 60, or 100 mg/kg i.v..
-
Fanapanel: Continuous i.v. infusion of 0.1 mg/kg/h for a specified duration.
-
-
Monitor physiological parameters (e.g., temperature, blood pressure) throughout the experiment.
-
After a set survival period (e.g., 24 hours or 7 days), euthanize the animal and perfuse the brain.
-
Harvest the brain and section it for histological analysis.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
In Vivo Model of Chemically-Induced Seizures
Objective: To evaluate the anticonvulsant activity of an AMPA antagonist.
Animals: Male mice (20-25g).
Procedure:
-
Administer the AMPA antagonist or vehicle intravenously.
-
Fanapanel: Doses ranging from 1 to 30 mg/kg i.v..
-
-
After a short pretreatment period (e.g., 5 minutes), infuse a convulsant agent (e.g., AMPA or kainate) intravenously until the onset of clonic seizures.
-
Record the threshold dose of the convulsant required to induce seizures.
-
Calculate the THRD50 (the dose of the antagonist that increases the seizure threshold by 50%).
-
In a separate cohort of animals, assess motor coordination using a rotarod test to determine the dose at which motor impairment occurs (ED50).
Conclusion and Recommendations
The choice between this compound and NBQX for in vivo studies depends heavily on the research question and the translational goals of the study.
NBQX is recommended for foundational in vivo research aimed at elucidating the role of AMPA receptors in various physiological and pathological processes. Its well-characterized preclinical efficacy, high selectivity, and the availability of a more soluble salt form make it a reliable tool for animal studies.
This compound should be used with caution , particularly in studies where the results are intended to have direct translational relevance to human therapies. The severe adverse effects observed in clinical trials, leading to its discontinuation, are a significant concern. However, for basic research questions where its higher potency might be advantageous, and where the potential for sedative side effects can be controlled for and are not a confounding factor, it may still be a viable option. Researchers using Fanapanel should be mindful of its potential to induce sedation and motor impairment, which could affect behavioral readouts.
References
A Comparative Analysis of Fanapanel Hydrate and Other Quinoxalinedione Derivatives for Neuroscientific Research
For Immediate Publication
Shanghai, China – November 27, 2025 – In the landscape of neuroscience and drug development, the study of excitatory amino acid receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, is pivotal for understanding synaptic transmission and plasticity. Quinoxalinedione derivatives have emerged as a significant class of competitive antagonists for these receptors, providing invaluable tools for researchers. This guide presents a detailed comparative analysis of Fanapanel (ZK-200775), a notable quinoxalinedione derivative, alongside other key members of this class: DNQX, CNQX, and NBQX. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Introduction to Quinoxalinedione Derivatives
Quinoxalinediones are a class of heterocyclic compounds that have been extensively developed as competitive antagonists of ionotropic glutamate receptors.[1] Their core chemical structure has served as a foundational template for numerous antagonists targeting AMPA and kainate receptors.[2] These compounds have been instrumental in elucidating the physiological and pathological roles of excitatory neurotransmission and hold therapeutic potential for a range of neurological disorders, including epilepsy and cerebral ischemia.[1]
Fanapanel (also known as MPQX or ZK-200775) is a quinoxalinedione derivative that acts as a competitive antagonist of the AMPA receptor.[3] It was developed for the potential treatment of cerebral ischemia associated with stroke and trauma. However, its clinical development was ultimately halted due to safety concerns, including possible glial cell toxicity and significant side effects such as sedation and transient neurological deterioration.[3] This guide will delve into a comparative analysis of Fanapanel with other widely used quinoxalinedione antagonists:
-
DNQX (6,7-dinitroquinoxaline-2,3-dione): A competitive antagonist of AMPA and kainate receptors.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): A competitive AMPA/kainate receptor antagonist that also shows some activity at the glycine site of the NMDA receptor.
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A potent and selective AMPA receptor antagonist that is also active at kainate receptors.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Fanapanel and other quinoxalinedione derivatives for AMPA, kainate, and NMDA receptors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| Fanapanel (ZK-200775) | AMPA ([³H]AMPA) | 120 | - | |
| AMPA ([³H]CNQX) | 32 | - | ||
| Kainate ([³H]kainate) | 2500 | - | ||
| NMDA ([³H]CPP) | 2800 | - | ||
| NMDA ([³H]TCP) | 11000 | - | ||
| DNQX | AMPA | - | ~100-500 | |
| Kainate | - | ~1000-5000 | ||
| CNQX | AMPA | - | 300 | |
| Kainate | - | 1500 | ||
| NMDA (glycine site) | - | 25000 | ||
| NBQX | AMPA | - | 150 | |
| Kainate | - | 4800 |
Signaling Pathways
Fanapanel and other quinoxalinedione derivatives exert their effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This action prevents depolarization and subsequent neuronal excitation.
Experimental Protocols
Radioligand Binding Assay for AMPA Receptors
This protocol is used to determine the binding affinity of a compound for the AMPA receptor.
Materials:
-
Rat cortical membrane preparation
-
[³H]AMPA (radioligand)
-
Test compound (e.g., Fanapanel) at various concentrations
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the rat cortical membranes, a fixed concentration of [³H]AMPA, and varying concentrations of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled glutamate).
-
Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
The Ki value can be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of antagonists on AMPA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
External solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (for the patch pipette, containing CsF, EGTA, HEPES, Mg-ATP)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test antagonist (e.g., Fanapanel)
Procedure:
-
Identify a healthy neuron under a microscope.
-
Using the micromanipulator, carefully approach the neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Using the perfusion system, apply the AMPA receptor agonist to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with different concentrations of the antagonist.
-
Record the reduction in the amplitude of the agonist-induced current in the presence of the antagonist.
-
Wash out the antagonist to ensure the effect is reversible.
-
Plot the percentage of inhibition of the current against the log concentration of the antagonist to determine the IC50 value.
Comparative Performance and Discussion
Selectivity and Potency:
Fanapanel demonstrates high affinity for AMPA receptors, particularly when measured by displacement of [³H]CNQX, with a Ki value of 32 nM. Its affinity for kainate and NMDA receptors is significantly lower, indicating a degree of selectivity for the AMPA receptor. NBQX is also highly potent at AMPA receptors, with an IC50 of 150 nM, and shows good selectivity over kainate receptors. CNQX and DNQX are potent but generally less selective antagonists, with CNQX also exhibiting activity at the NMDA receptor glycine site.
Pharmacokinetics and Clinical Viability:
A critical differentiator among these compounds lies in their pharmacokinetic profiles and suitability for in vivo and clinical use. Many first-generation quinoxalinediones, like DNQX and CNQX, are limited by poor water solubility and limited ability to cross the blood-brain barrier. NBQX, especially as a disodium salt, has improved water solubility. However, its therapeutic use has been hampered by a short half-life of approximately 30 minutes in mice.
Fanapanel was developed with the aim of improving upon the pharmacokinetic properties of earlier quinoxalinediones. However, despite these efforts, its clinical trials for acute ischemic stroke were terminated. The decision was based on a significant, reversible worsening of the neurological condition in patients, primarily due to a reduction in consciousness. These adverse effects highlight the challenges in developing AMPA receptor antagonists with a favorable therapeutic window.
Conclusion
Fanapanel hydrate and other quinoxalinedione derivatives remain indispensable tools for the in vitro and in vivo investigation of glutamatergic neurotransmission. Fanapanel exhibits high potency and selectivity for AMPA receptors. However, its clinical development was halted due to significant adverse effects, underscoring the fine line between therapeutic efficacy and toxicity when modulating a fundamental neurotransmitter system.
For researchers selecting a quinoxalinedione antagonist, the choice will depend on the specific experimental requirements:
-
NBQX is often favored for its high potency and selectivity for AMPA receptors in preclinical in vivo studies, although its short half-life must be considered.
-
CNQX and DNQX are effective broad-spectrum AMPA/kainate antagonists for in vitro studies where high selectivity is not the primary concern.
-
Fanapanel , while not clinically viable, can still be a valuable research tool for studying the effects of potent AMPA receptor antagonism, with the caveat of its known side-effect profile in humans.
Future research in this area will likely focus on developing antagonists with even greater selectivity for specific AMPA or kainate receptor subtypes and improved pharmacokinetic and safety profiles to unlock the full therapeutic potential of modulating excitatory neurotransmission.
References
A Tale of Two AMPA Receptor Antagonists: A Comparative Guide to Fanapanel Hydrate and Perampanel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological therapeutics, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been a key target for modulating excitatory neurotransmission. This guide provides a detailed comparison of two AMPA receptor antagonists: Fanapanel hydrate and perampanel. While both compounds target the same receptor, their distinct mechanisms of action, developmental trajectories, and clinical outcomes present a compelling case study in drug development.
Perampanel is an approved anti-seizure medication, whereas the clinical development of this compound was discontinued. Consequently, a direct comparison of clinical efficacy in epilepsy is not feasible. This guide will, therefore, present the available preclinical and clinical data for each compound to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Fundamental Divergence
Fanapanel and perampanel are distinguished by their different modes of interaction with the AMPA receptor. Fanapanel is a competitive antagonist , meaning it directly competes with the endogenous ligand glutamate for the same binding site on the receptor. In contrast, perampanel is a non-competitive antagonist , binding to an allosteric site on the AMPA receptor.[1] This binding event changes the receptor's conformation, preventing it from being activated even when glutamate is bound.[1]
This fundamental difference in their mechanism of action is a critical factor in their pharmacological profiles.
Preclinical Efficacy and Data
Both Fanapanel and perampanel have undergone preclinical evaluation in various animal models. The following tables summarize the key findings.
Table 1: Preclinical Data for this compound (ZK200775)
| Model | Species | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Showed a neuroprotective effect, reducing infarct volume.[2][3] |
| Head Trauma | Rat | Alleviated cortical and hippocampal damage.[2] |
| AMPA/Kainate-induced Seizures | Mouse | Elevated the threshold for AMPA- and kainate-induced clonic seizures. |
Table 2: Preclinical Data for Perampanel
| Model | Species | Key Findings |
| Hypoxia-induced Neonatal Seizures | Rat | Conferred dose-dependent protection against early-life seizures. |
| Dravet Syndrome (Hyperthermia-induced Seizures) | Mouse | Increased temperature tolerance and ameliorated seizure frequency and duration. |
| Lithium-Pilocarpine Seizure Model | Rat | Terminated seizures and prevented neuronal damage. |
Clinical Development and Efficacy
The clinical development pathways for Fanapanel and perampanel diverged significantly, precluding a direct comparison of their efficacy in treating epilepsy.
This compound: A Discontinued Journey
Fanapanel (also known as ZK200775) entered clinical trials for the treatment of cerebral ischemia associated with stroke and trauma. However, its development was halted during Phase II trials due to significant safety and tolerability issues.
Key observations from the Phase II trials included:
-
Excessive Sedation and Reduced Consciousness: Patients experienced stupor and coma.
-
Transient Neurological Deterioration: A worsening of the neurological condition was observed.
-
Visual Disturbances: Blurred vision, impaired color perception, and reduced visual acuity were reported.
-
Potential Glial Cell Toxicity: Monitoring of S-100B serum levels suggested possible glial cell toxicity.
These adverse events led to the premature termination of the clinical trials, and the development of Fanapanel for these indications was not pursued further.
Perampanel: An Approved Anti-Seizure Medication
Perampanel has undergone a comprehensive clinical development program and is approved as an adjunctive therapy for partial-onset seizures with or without secondarily generalized seizures and for primary generalized tonic-clonic seizures in patients with epilepsy. Its efficacy has been established in several large-scale, randomized, double-blind, placebo-controlled Phase III trials.
Table 3: Efficacy of Adjunctive Perampanel in Partial-Onset Seizures (Phase III Pivotal Trials)
| Study | N | Treatment Arms | Median % Reduction in Seizure Frequency (vs. Placebo) | 50% Responder Rate (vs. Placebo) |
| Study 304 | 387 | Perampanel 8 mg/day, 12 mg/day; Placebo | 26.3% (8mg), 34.5% (12mg) vs 21.0% | 37.6% (8mg), 36.1% (12mg) vs 26.4% |
| Study 305 | 386 | Perampanel 8 mg/day, 12 mg/day; Placebo | 30.5% (8mg), 17.6% (12mg) vs 9.7% | 33.3% (8mg), 33.9% (12mg) vs 14.7% |
| Study 306 | 706 | Perampanel 2 mg/day, 4 mg/day, 8 mg/day; Placebo | 13.6% (2mg), 23.3% (4mg), 30.8% (8mg) vs 10.7% | 20.6% (2mg), 28.5% (4mg), 34.9% (8mg) vs 17.9% |
Table 4: Efficacy of Adjunctive Perampanel in Primary Generalized Tonic-Clonic (PGTC) Seizures (Phase III Pivotal Trial)
| Study | N | Treatment Arms | Median % Reduction in PGTC Seizure Frequency (vs. Placebo) | 50% Responder Rate (vs. Placebo) |
| Study 332 | 164 | Perampanel (up to 8 mg/day); Placebo | 76.5% vs 38.4% | 64.2% vs 39.5% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
Preclinical Evaluation of Fanapanel (ZK200775) in a Stroke Model
Objective: To assess the neuroprotective effects of Fanapanel in a rat model of focal cerebral ischemia.
Methodology:
-
Animal Model: Adult male rats were subjected to permanent middle cerebral artery occlusion (MCAO) to induce a focal ischemic stroke.
-
Drug Administration: Fanapanel was administered intravenously at varying doses and at different time points post-occlusion.
-
Outcome Measures: The primary outcome was the infarct volume, which was measured 24 hours after MCAO using histological techniques (e.g., TTC staining).
-
Statistical Analysis: Infarct volumes in the Fanapanel-treated groups were compared to a vehicle-treated control group using appropriate statistical tests.
Phase III Clinical Trial of Perampanel for Partial-Onset Seizures (e.g., Study 304)
Objective: To evaluate the efficacy and safety of adjunctive perampanel in patients with refractory partial-onset seizures.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 12 years and older with a diagnosis of partial-onset seizures, with or without secondary generalization, who were inadequately controlled on one to three concomitant anti-epileptic drugs.
-
Treatment: Patients were randomized to receive once-daily oral doses of perampanel (8 mg or 12 mg) or placebo. The treatment period consisted of a titration phase (6 weeks) followed by a maintenance phase (13 weeks).
-
Efficacy Endpoints:
-
Primary: Median percent change in seizure frequency per 28 days from baseline.
-
Secondary: 50% responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
The comparative analysis of this compound and perampanel offers valuable insights for the drug development community. While both compounds target the AMPA receptor, their distinct mechanisms of action and, more importantly, their divergent clinical outcomes underscore the complexities of translating preclinical findings into safe and effective therapies.
The discontinuation of Fanapanel's development due to safety concerns serves as a critical reminder of the challenges in developing drugs that modulate glutamate neurotransmission. In contrast, the successful development and approval of perampanel demonstrate that non-competitive antagonism of the AMPA receptor is a viable and effective strategy for the treatment of epilepsy.
This guide highlights the importance of rigorous preclinical and clinical evaluation in identifying promising therapeutic candidates and ensuring patient safety. The contrasting stories of Fanapanel and perampanel will undoubtedly continue to inform future research and development in the field of neurology.
References
- 1. researchgate.net [researchgate.net]
- 2. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Fanapanel Hydrate: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fanapanel hydrate, a selective AMPA receptor antagonist, with other alternatives, supported by experimental data. We delve into the validation of its specificity, primarily through the lens of knockout models, offering a framework for assessing on-target effects.
Introduction to this compound and Specificity Validation
This compound (ZK200775) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Demonstrating the specificity of such a compound is paramount in drug development to ensure that its therapeutic effects are due to the intended mechanism of action and to minimize off-target effects.
Knockout animal models, in which the gene encoding the target protein is deleted, represent a gold standard for validating drug specificity. By comparing the pharmacological effects of a compound in wild-type animals versus their knockout littermates, researchers can definitively attribute the compound's action to its interaction with the target of interest. In the absence of the receptor, a truly specific antagonist should exhibit a significantly diminished or absent effect.
This guide will present data on this compound and compare its expected effects with those of another well-characterized competitive AMPA receptor antagonist, NBQX, in the context of wild-type and AMPA receptor subunit knockout models.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the quantitative data for this compound and NBQX, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Receptor Binding and Functional Antagonist Activity
| Compound | Receptor | Assay Type | Species | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | AMPA (Quisqualate) | Binding | Rat | Cortical slice | 3.2 | 200 | [1] |
| Kainate | Binding | Rat | Cortical slice | 100 | 76 | [1] | |
| NMDA | Binding | Rat | Cortical slice | 8,500 | 13,000 | [1] | |
| NBQX | AMPA | Electrophysiology | Mouse | Cultured cortical neurons | - | ~400 |
Kᵢ (Inhibition Constant): A measure of binding affinity. A lower Kᵢ indicates a higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: In Vivo Antagonist Efficacy in Wild-Type Mice
| Compound | Agonist Challenge | Endpoint | Route of Administration | THRD₅₀ (mg/kg) / ED₅₀ (mg/kg) | Reference |
| This compound | AMPA-induced seizures | Clonic seizures | i.v. | 2.9 | [1] |
| Kainate-induced seizures | Clonic seizures | i.v. | 1.6 | [1] | |
| NMDA-induced seizures | Clonic seizures | i.v. | 24.1 | ||
| NBQX | Amphetamine-induced hyperactivity | Locomotor activity | i.p. | 10-80 (dose range tested) | |
| Dizocilpine-induced hyperactivity | Locomotor activity | i.p. | 10-80 (dose range tested) |
THRD₅₀ (Threshold Dose 50): The dose required to produce a threshold convulsion in 50% of animals. ED₅₀ (Effective Dose 50): The dose that produces 50% of the maximal effect.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the validation of this compound's specificity.
Caption: Experimental workflow for validating this compound specificity.
Caption: Signaling pathway of AMPA receptor and this compound action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound for AMPA, kainate, and NMDA receptors.
Materials:
-
Rat cortical membrane preparations
-
Radioligand specific for each receptor (e.g., [³H]AMPA for AMPA receptors)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare rat cortical membrane homogenates.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional antagonism (IC₅₀) of this compound on AMPA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., mouse cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution for the patch pipette
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
This compound at various concentrations
Protocol:
-
Prepare cultured neurons for recording.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a specific membrane potential (e.g., -70 mV) in voltage-clamp mode.
-
Apply the AMPA receptor agonist to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound.
-
Record the peak amplitude of the AMPA receptor-mediated current in the presence of each concentration of this compound.
-
Calculate the percentage of inhibition of the current at each concentration relative to the control response.
-
Plot the concentration-response curve and determine the IC₅₀ value.
In Vivo Assessment of Antagonist Efficacy in Wild-Type and Knockout Mice
Objective: To compare the behavioral effects of this compound in wild-type mice and AMPA receptor subunit (e.g., GluA1) knockout mice to validate its on-target action.
Materials:
-
Wild-type mice
-
GluA1 knockout mice
-
This compound
-
Vehicle control
-
Behavioral testing apparatus (e.g., open field for locomotor activity)
-
Agonist for inducing a specific behavior (e.g., amphetamine for hyperactivity)
Protocol:
-
Acclimate both wild-type and GluA1 knockout mice to the testing room and apparatus.
-
Administer a range of doses of this compound or vehicle to separate groups of wild-type and knockout mice via the desired route (e.g., intraperitoneal injection).
-
After a specific pretreatment time, administer the agonist (if applicable) to induce the behavior of interest.
-
Record the behavioral parameter (e.g., distance traveled in the open field) for a set duration.
-
Analyze the data to compare the dose-dependent effects of this compound on the behavior in wild-type versus knockout mice. A significantly reduced or absent effect in the knockout mice would confirm the specificity of this compound for the GluA1-containing AMPA receptors in mediating this behavior. The competitive AMPA receptor antagonist NBQX has been shown to have no significant effect on the unconditioned motor behavior of mice in some studies, while in others it reduced amphetamine-induced hyperactivity. In GluA1 knockout mice, which exhibit baseline hyperactivity, the effect of an AMPA antagonist would be expected to be altered if the hyperactivity is mediated through AMPA receptors containing the GluA1 subunit.
By employing these and similar experimental paradigms, researchers can rigorously validate the specificity of this compound, strengthening the foundation for its further development and therapeutic application.
References
Fanapanel hydrate versus GYKI 52466: comparing competitive and non-competitive antagonism.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between competitive and non-competitive antagonists is critical in the pursuit of novel therapeutics targeting the glutamate system. This guide provides a detailed comparison of two seminal AMPA receptor antagonists: Fanapanel, a competitive antagonist, and GYKI 52466, a non-competitive antagonist, supported by experimental data and detailed methodologies.
Fanapanel (also known as MPQX) and GYKI 52466 are both potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. However, their distinct mechanisms of action—competitive versus non-competitive antagonism—lead to significant differences in their pharmacological profiles and potential therapeutic applications.
Mechanism of Action: A Tale of Two Binding Sites
Fanapanel, a quinoxalinedione derivative, acts as a competitive antagonist . It directly competes with the endogenous ligand, glutamate, for binding to the agonist binding site on the AMPA receptor.[1] By occupying this site, Fanapanel prevents glutamate from binding and subsequently activating the receptor's ion channel. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.
In contrast, GYKI 52466, a 2,3-benzodiazepine, is a non-competitive antagonist .[2][3] It binds to an allosteric site on the AMPA receptor, a location distinct from the glutamate binding site.[2] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its site.[2] Consequently, the inhibitory effect of a non-competitive antagonist is not surmountable by increasing the agonist concentration.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for Fanapanel and GYKI 52466, providing a snapshot of their binding affinities and inhibitory concentrations.
Table 1: Binding Affinity (Ki) Data
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Fanapanel (MPQX) | [³H]AMPA | Rat cortical membranes | 3.2 | |
| GYKI 52466 | - | - | Not available | - |
Note: Direct radioligand binding affinity (Ki) for GYKI 52466 is not as commonly reported as its functional IC50 values. Its non-competitive nature means it does not directly compete with radiolabeled agonists for the binding site.
Table 2: Inhibitory Concentration (IC50) Data
| Compound | Assay | Agonist | Preparation | IC50 (µM) | Reference |
| Fanapanel (MPQX) | Spreading Depression | Quisqualate | Cortical slice | 0.2 | |
| GYKI 52466 | Whole-cell voltage clamp | AMPA | Cultured rat hippocampal neurons | 10-20 | |
| GYKI 52466 | Whole-cell voltage clamp | Kainate | Cultured rat hippocampal neurons | ~450 |
In Vivo Efficacy: Neuroprotection and Anticonvulsant Activity
Both Fanapanel and GYKI 52466 have demonstrated neuroprotective and anticonvulsant effects in various animal models, highlighting the therapeutic potential of AMPA receptor antagonism.
A study comparing the anticonvulsant activities of a competitive antagonist (NBQX, a close analog of Fanapanel) and a non-competitive antagonist (GYKI 52466) found that both were effective in the maximal electroshock and pentylenetetrazol seizure tests. However, GYKI 52466 also showed protection against seizures induced by kainate and AMPA, where NBQX was ineffective. This suggests that under conditions of excessive glutamate release, a non-competitive antagonist might offer a more robust anticonvulsant effect.
Fanapanel was developed for the treatment of cerebral ischemia, though its clinical development was halted due to side effects. GYKI 52466 has also been shown to possess neuroprotective properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize Fanapanel and GYKI 52466.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application, and how these currents are affected by antagonists.
Objective: To determine the IC50 of an AMPA receptor antagonist.
Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus) are prepared and plated on coverslips.
-
Alternatively, acute brain slices (e.g., cortical or hippocampal) can be prepared.
Recording:
-
Coverslips with neurons or brain slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV.
Drug Application:
-
The AMPA receptor agonist (e.g., AMPA or quisqualate) is applied to the neuron at a fixed concentration to elicit an inward current.
-
The antagonist (Fanapanel or GYKI 52466) is then co-applied with the agonist at varying concentrations.
-
The reduction in the agonist-induced current amplitude is measured at each antagonist concentration.
Data Analysis:
-
The concentration-response curve is plotted, and the IC50 value is calculated using a logistical function fit.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a competitive antagonist for the AMPA receptor.
Objective: To determine the Ki of a competitive AMPA receptor antagonist.
Membrane Preparation:
-
Brain tissue (e.g., rat cortex) is homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of the competitive antagonist (e.g., Fanapanel).
-
The reaction is incubated to allow binding to reach equilibrium.
Separation and Counting:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis:
-
The IC50 value of the antagonist is determined from the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To further elucidate the distinct actions of Fanapanel and GYKI 52466, the following diagrams illustrate the signaling pathway of AMPA receptor antagonism, a typical experimental workflow, and the logical relationship between the two types of antagonism.
Caption: Mechanisms of competitive and non-competitive AMPA receptor antagonism.
References
A head-to-head comparison of Fanapanel hydrate and talampanel in epilepsy models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, Fanapanel hydrate and talampanel, based on their performance in preclinical epilepsy models. Both compounds showed promise as broad-spectrum anticonvulsants, but their development was ultimately halted. This analysis aims to objectively present the available experimental data to inform future research in the field of anti-epileptic drug discovery.
Mechanism of Action: Targeting Glutamatergic Neurotransmission
Both this compound and talampanel exert their anticonvulsant effects by targeting AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[1][2][3][4] An imbalance in excitatory and inhibitory neuronal activity is a key hypothesis for the underlying pathophysiology of epilepsy.[1] By antagonizing AMPA receptors, these compounds reduce glutamate-mediated excitation, thereby preventing seizure generation and propagation.
This compound is a selective AMPA/kainate antagonist with significantly less activity at NMDA receptors. Talampanel is a non-competitive allosteric inhibitor of the AMPA receptor. While both are AMPA receptor antagonists, their specific binding sites and modes of inhibition may contribute to differences in their pharmacological profiles.
Below is a diagram illustrating the signaling pathway targeted by these compounds.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies of this compound and talampanel in various epilepsy models. It is important to note that these data are compiled from separate studies and may not be directly comparable due to differences in experimental protocols.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay | Ki (nM) | Reference |
| This compound | Quisqualate (AMPA) | Cortical slice preparation | 3.2 | |
| Kainate | Cortical slice preparation | 100 | ||
| NMDA | Cortical slice preparation | 8500 |
Ki (Inhibition constant) is a measure of the concentration of an inhibitor required to produce 50% inhibition of a specific biological or biochemical function.
Table 2: Anticonvulsant Activity in Rodent Models
| Compound | Epilepsy Model | Species | Route of Administration | Efficacy Metric | Dose/Result | Reference |
| This compound | AMPA-induced clonic seizures | Mice | i.v. | THRD50 | 2.9 mg/kg | |
| Kainate-induced clonic seizures | Mice | i.v. | THRD50 | 1.6 mg/kg | ||
| NMDA-induced clonic seizures | Mice | i.v. | THRD50 | 24.1 mg/kg | ||
| Talampanel | Hypoxia-induced tonic-clonic seizures | Neonatal Rats | Not specified | Seizure blockage | 86.7% at 7.5 mg/kg | |
| Hypoxia-induced tonic-clonic seizures | Neonatal Rats | Not specified | Seizure blockage | 74.6% at 10 mg/kg | ||
| Hypoxia-induced tonic-clonic seizures | Neonatal Rats | Not specified | ED50 | 0.57 mg/kg |
THRD50 (Threshold Dose 50) is the dose required to elevate the seizure threshold by 50%. ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Rodent Models of Epilepsy
The data presented above were generated using established preclinical models of epilepsy. A generalized workflow for such studies is outlined below.
Maximal Electroshock (MES) Test: This model is used to assess a drug's ability to prevent the spread of seizures. An electrical stimulus is applied via corneal or auricular electrodes to induce a tonic-clonic seizure. The endpoint is the suppression of the hindlimb tonic extensor component of the seizure.
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test: This model is used to evaluate a drug's ability to raise the seizure threshold. PTZ, a GABAA receptor antagonist, is administered subcutaneously to induce clonic seizures. The endpoint is the prevention of clonic seizures within a specified observation period.
Kindling Model: This model is used to study epileptogenesis and complex partial seizures. Repeated subconvulsive electrical or chemical stimulation of a specific brain region, such as the amygdala, leads to a progressive and permanent increase in seizure susceptibility. The endpoint is the suppression of kindled seizures.
Hypoxia-Induced Seizure Model: This model is particularly relevant for neonatal seizures. Animals are exposed to a hypoxic environment, which induces seizures. The efficacy of a drug is measured by its ability to reduce the number and duration of seizures.
Side Effect Profile and Clinical Development
Both this compound and talampanel demonstrated central nervous system-depressant side effects in preclinical models, which is a common characteristic of AMPA receptor antagonists.
Talampanel advanced to Phase II clinical trials for refractory epilepsy and showed some efficacy in reducing seizure frequency. However, its development was suspended, reportedly due to a poor pharmacokinetic profile, including a short half-life that would require frequent dosing. Common adverse events reported in clinical trials for talampanel included dizziness, ataxia, and drowsiness.
Information on the clinical development of this compound is less readily available in the public domain, but its development was also discontinued.
Conclusion
This compound and talampanel are both potent AMPA receptor antagonists with demonstrated anticonvulsant activity in a range of preclinical epilepsy models. The available data suggest that both compounds had the potential to be effective anti-epileptic drugs. However, challenges related to their pharmacokinetic properties and side effect profiles ultimately led to the cessation of their clinical development. This head-to-head comparison, based on the available preclinical data, serves as a valuable resource for researchers in the ongoing quest for novel and improved therapies for epilepsy. The insights gained from the study of these compounds can inform the design and development of next-generation AMPA receptor modulators with more favorable clinical profiles.
References
Cross-Validation of Fanapanel's Effects with Genetic Knockdown of AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key methodologies for studying α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function: pharmacological antagonism using Fanapanel (MPQX) and genetic knockdown of AMPA receptor subunits. Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in neuroscience and drug development.
Introduction to AMPA Receptors and Investigational Approaches
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] Their function is crucial for synaptic plasticity, learning, and memory.[1][3] Dysregulation of AMPA receptor signaling is implicated in numerous neurological and psychiatric disorders, making them a significant target for therapeutic intervention.[4]
Two primary techniques to probe AMPA receptor function are:
-
Pharmacological Antagonism: Utilizes compounds like Fanapanel to block receptor activity. This approach is typically rapid and reversible.
-
Genetic Knockdown: Employs techniques such as RNA interference (shRNA) or CRISPR-Cas9 to reduce or eliminate the expression of specific AMPA receptor subunits. This method offers subunit specificity but often involves longer-term and potentially compensatory changes.
This guide will compare these two approaches, providing experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their scientific questions.
Mechanism of Action: Fanapanel vs. Genetic Knockdown
Fanapanel (MPQX) is a competitive antagonist of the AMPA receptor. It acts by binding to the glutamate binding site on the receptor, thereby preventing its activation by the endogenous ligand, glutamate. Fanapanel is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) receptors.
Genetic knockdown targets the expression of the genes encoding AMPA receptor subunits (GRIA1, GRIA2, GRIA3, GRIA4). By reducing the mRNA levels of these subunits, the total number of functional AMPA receptors at the synapse is decreased. This approach allows for the investigation of the specific roles of individual subunits.
AMPA Receptor Signaling Pathway
The following diagram illustrates the fundamental signaling cascade initiated by glutamate binding to an AMPA receptor, leading to neuronal depolarization.
Caption: AMPA receptor signaling and points of intervention.
Comparison of Effects: Pharmacological vs. Genetic Approaches
| Feature | Fanapanel (Pharmacological Antagonist) | Genetic Knockdown (e.g., shRNA, CRISPR) |
| Target | All AMPA receptors accessible to the drug. | Specific AMPA receptor subunits (e.g., GluA1, GluA2). |
| Onset of Action | Rapid, within minutes of application. | Slow, requires days to weeks for protein turnover. |
| Duration of Effect | Transient, dependent on drug clearance. | Long-lasting, potentially permanent with gene editing. |
| Reversibility | Reversible upon washout. | Generally irreversible (CRISPR) or long-lasting (shRNA). |
| Specificity | Can have off-target effects on other receptors (e.g., kainate). | Highly specific to the targeted gene, but can have off-target gene effects. |
| Compensatory Changes | Less likely with acute administration. | High potential for developmental or homeostatic compensatory mechanisms. |
| Clinical Relevance | Models acute therapeutic intervention. | Models genetic predisposition or chronic conditions. |
| Side Effects (in vivo) | Sedation, dizziness, visual disturbances. | Dependent on the function of the knocked-down subunit, can be lethal. |
Quantitative Data Summary
Table 1: Fanapanel (MPQX) Binding Affinity and Potency
| Parameter | Value | Preparation | Reference |
| Ki (vs. Quisqualate) | 3.2 nM | Cortical slice preparation | |
| Ki (vs. Kainate) | 100 nM | Cortical slice preparation | |
| Ki (vs. NMDA) | 8.5 µM | Cortical slice preparation | |
| IC50 (vs. Quisqualate) | 200 nM | Spreading depression assay |
Table 2: Comparison of Electrophysiological Effects
| Experimental Condition | Key Finding | Model System | Reference |
| Fanapanel Application | Inhibition of nicotine-induced dopamine release in the nucleus accumbens. | In vivo microdialysis | |
| GluA1 Knockout | Reduced AMPA receptor-mediated synaptic transmission and impaired LTP in the amygdala. | Mouse model | |
| GluA2 Knockout | Linear I-V relationship of remaining EPSCs, indicating edited GluA2 receptors. | Hippocampal CA1 neurons | |
| GluA1/3 Double Knockout | Greatly diminished AMPAR-mediated EPSPs and absence of tetanus-induced LTP. | Mouse model | |
| CRISPR-mediated GluA2 deletion | Complete elimination of GluA2 function. | Hippocampal slice cultures |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess AMPA Receptor Function
This protocol is adapted for recording from cultured neurons or acute brain slices.
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution. For slice preparation, dissect the brain region of interest in ice-cold, oxygenated aCSF.
-
Recording Setup: Place the slice or coverslip with cultured neurons in the recording chamber and perfuse with oxygenated aCSF.
-
Cell Identification: Visualize neurons using a microscope with DIC optics.
-
Patching: Approach a neuron with a glass micropipette filled with internal solution. Apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve whole-cell configuration.
-
Data Acquisition: Record excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV. To isolate AMPA receptor-mediated currents, specific antagonists for other receptors (e.g., APV for NMDA receptors) can be added to the aCSF.
-
Pharmacological Manipulation: For Fanapanel studies, after obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of Fanapanel.
-
Analysis: Analyze changes in EPSC amplitude, frequency, and kinetics before and after drug application or between control and genetically modified neurons.
Protocol 2: shRNA-Mediated Knockdown of AMPA Receptor Subunits in Cultured Neurons
This protocol outlines a general procedure for lentiviral-based shRNA knockdown.
-
shRNA Design and Cloning: Design shRNA sequences targeting the desired AMPA receptor subunit (e.g., GRIA1). Synthesize and clone the shRNA into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Virus Collection and Titration: Collect the supernatant containing viral particles 48-72 hours post-transfection. Concentrate and titrate the virus.
-
Neuronal Transduction: Plate primary neurons at the desired density. Add the lentiviral particles to the culture medium.
-
Incubation and Selection: Allow 3-4 days for transduction and expression of the shRNA. If the vector contains a selection marker, apply the appropriate selection agent.
-
Knockdown Validation: After a sufficient time for protein turnover (typically 7-10 days), validate the knockdown efficiency by Western blot or qPCR.
-
Functional Assays: Perform functional assays, such as electrophysiology or calcium imaging, to assess the impact of the knockdown.
Protocol 3: CRISPR/Cas9-Mediated Knockout of AMPA Receptor Subunits
This protocol provides a general workflow for CRISPR-mediated gene editing in neurons.
-
gRNA Design: Design guide RNAs (gRNAs) that target a critical exon of the desired AMPA receptor subunit gene.
-
Vector Construction: Clone the gRNA into a vector that also expresses Cas9 endonuclease. This vector may also contain a fluorescent marker for identifying transfected cells.
-
Delivery to Neurons: Deliver the CRISPR/Cas9 system to neurons via transfection (for in vitro cultures) or viral delivery (e.g., AAV for in vivo studies).
-
Incubation: Allow sufficient time (typically 2 weeks or more) for the gene editing to occur and for the existing protein to be degraded.
-
Validation of Knockout: Identify transfected/transduced cells by the fluorescent marker. Validate the knockout by functional assays (e.g., loss of specific receptor currents in electrophysiology) or by sequencing the targeted genomic locus.
-
Phenotypic Analysis: Perform experiments to determine the physiological or behavioral consequences of the gene knockout.
Protocol 4: Calcium Imaging of AMPA Receptor Activity
This technique allows for the functional assessment of calcium-permeable AMPA receptors (CP-AMPARs).
-
Indicator Loading: Incubate cultured neurons or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or use genetically encoded calcium indicators.
-
Imaging Setup: Place the sample on a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Apply a specific AMPA receptor agonist (e.g., 5-fluorowillardiine) in the presence of blockers for NMDA receptors and voltage-gated calcium channels to isolate AMPA receptor-mediated calcium influx.
-
Image Acquisition: Record the changes in fluorescence intensity over time in response to the agonist.
-
Analysis: Quantify the change in intracellular calcium concentration based on the fluorescence signal. This provides a functional readout of CP-AMPAR activity in a population of neurons.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for Pharmacological Inhibition with Fanapanel.
Caption: Workflow for Genetic Knockdown of AMPA Receptors.
Conclusion
Both pharmacological antagonism with Fanapanel and genetic knockdown of AMPA receptors are powerful tools for dissecting the role of this critical receptor system in brain function and disease.
-
Fanapanel is ideal for studying the acute effects of AMPA receptor blockade, mimicking the action of a therapeutic drug, and for experiments where temporal control and reversibility are essential. However, its lack of subunit specificity and potential off-target effects must be considered.
-
Genetic knockdown provides unparalleled specificity for investigating the function of individual AMPA receptor subunits. It is the method of choice for understanding the long-term consequences of reduced receptor expression and for modeling genetic conditions. The main caveats are the potential for developmental compensation and the irreversible nature of the manipulation.
Ultimately, the choice of methodology depends on the specific research question. Cross-validation, using both a pharmacological agent like Fanapanel and a genetic approach, can provide the most robust and comprehensive understanding of AMPA receptor function.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel Hydrate: A Comparative Analysis of Potency Against Other AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fanapanel hydrate's performance with other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information is supported by experimental data to assist researchers in making informed decisions for their neuroscience and drug discovery programs.
Executive Summary
Fanapanel (ZK-200775) is a competitive AMPA receptor antagonist belonging to the quinoxalinedione class of compounds.[1] It exhibits high affinity for the AMPA receptor.[2] However, its clinical development for stroke and trauma was halted due to safety concerns, including potential glial cell toxicity and adverse side effects like sedation and neurological deterioration.[3][4] This guide places the potency of Fanapanel in the context of other key competitive and non-competitive AMPA antagonists, such as NBQX, GYKI 52466, and perampanel, providing a valuable reference for researchers in the field.
Data Presentation: Comparative Potency of AMPA Antagonists
The following table summarizes the in vitro potency of this compound and other selected AMPA receptor antagonists. It is important to note that the data is compiled from various studies and experimental conditions may differ. Direct, head-to-head comparative studies are limited, and thus, these values should be interpreted with this in mind.
| Compound | Type | Assay | Preparation | Agonist | Potency (Ki / IC50) | Reference |
| Fanapanel (ZK-200775) | Competitive | Radioligand Binding | Rat Cortical Membranes | [3H]-AMPA | Ki: 120 nM | [2] |
| Radioligand Binding | Rat Cortical Membranes | [3H]-CNQX | Ki: 32 nM | |||
| Evoked Potentials | Cingulate Cortex Slices | Quisqualate | Ki: 3.2 nM | |||
| Spreading Depression | Chicken Retina | Quisqualate | IC50: 200 nM | |||
| NBQX | Competitive | Radioligand Binding | Xenopus oocytes with rat cortex mRNA | AMPA | Ki: 63 nM | |
| Radioligand Binding | Xenopus oocytes with rat cortex mRNA | Kainate | Ki: 78 nM | |||
| Field Potentials | Hippocampal Slices | - | IC50: 0.90 µM | |||
| GYKI 52466 | Non-competitive | Field EPSPs | Hippocampal Slices | - | IC50: 7.8 µM | |
| Perampanel | Non-competitive | Ca2+ Influx | Cultured Cortical Neurons | AMPA | IC50: 93 nM | |
| Field EPSPs | Hippocampal Slices | - | IC50: 0.23 µM |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This method is employed to determine the binding affinity (Ki) of a test compound (e.g., Fanapanel) by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.
1. Membrane Preparation:
- Rat cerebral cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the AMPA receptors.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
- Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]-AMPA or [3H]-CNQX) and varying concentrations of the unlabeled test compound.
- The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification and Analysis:
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of an antagonist on the ion currents mediated by AMPA receptors in response to an agonist.
1. Cell Preparation:
- Neurons (e.g., cultured cortical neurons or cells in brain slices) are prepared and placed in a recording chamber on the stage of a microscope.
- The chamber is continuously perfused with an external recording solution.
2. Patch Pipette and Seal Formation:
- A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment.
- The pipette is carefully maneuvered to touch the surface of a neuron, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
- A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
4. Recording and Drug Application:
- The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
- An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell, evoking an inward current.
- The antagonist is then co-applied with the agonist, and the reduction in the agonist-evoked current is measured.
- By testing a range of antagonist concentrations, a dose-response curve can be generated to determine the IC50 value.
Mandatory Visualizations
Caption: AMPA Receptor Signaling and Antagonist Mechanisms.
References
- 1. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fanapanel Hydrate: A Superior Alternative to Older AMPA Antagonists for Preclinical Research
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuroscience research, particularly in the study of excitatory neurotransmission, the choice of a reliable and selective AMPA receptor antagonist is paramount. For years, quinoxalinedione derivatives like CNQX and DNQX have been the go-to tools for blocking AMPA and kainate receptors. However, the emergence of newer compounds, such as Fanapanel (MPQX) hydrate, necessitates a re-evaluation of these older antagonists. This guide provides a comprehensive comparison of Fanapanel hydrate with CNQX and DNQX, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
Key Advantages of this compound
This compound distinguishes itself from CNQX and DNQX primarily through its superior selectivity and potency for AMPA receptors. While all three are competitive antagonists at AMPA and kainate receptors, Fanapanel exhibits a significantly higher affinity for AMPA receptors and a more favorable selectivity profile, with markedly less activity at NMDA receptors. This heightened selectivity minimizes the potential for confounding off-target effects, leading to more precise and interpretable experimental outcomes.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound, CNQX, and DNQX.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Ki (nM) | IC50 (µM) |
| Fanapanel (MPQX) hydrate | AMPA (Quisqualate) | 3.2 [1] | 0.2 [1] |
| Kainate | 100[1] | 0.076[1] | |
| NMDA | 8500[1] | 13 | |
| CNQX | AMPA | - | 0.3 |
| Kainate | - | 1.5 | |
| NMDA (Glycine site) | - | 25 | |
| DNQX | AMPA | - | 0.5 |
| Kainate | - | 2 | |
| NMDA | - | 40 |
Note: Ki and IC50 values can vary depending on the experimental conditions and radioligand used. The data presented here are for comparative purposes.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Fanapanel (MPQX) hydrate | CNQX | DNQX |
| Water Solubility | Higher | Poor, salt form is more soluble | Poor, salt form is available |
| Blood-Brain Barrier Penetration | Effective | Limited | Limited |
| In Vivo Efficacy | Neuroprotective | Neuroprotective, anticonvulsant | Neuroprotective, blocks behavioral sensitization |
| Reported Side Effects/Toxicity | Glial cell toxicity, sedation, visual alterations in clinical trials | Can act as a partial agonist in the presence of TARPs, potential off-target effects on NMDA receptors | Dose-dependent neurotoxicity in vitro, potentially independent of AMPA receptors |
Signaling Pathways and Experimental Considerations
A clear understanding of the signaling pathways involved and the experimental methods used to characterize these antagonists is crucial for their effective application in research.
AMPA Receptor Signaling Pathway
The following diagram illustrates the canonical AMPA receptor signaling pathway, which is the primary target of Fanapanel, CNQX, and DNQX.
Caption: Canonical AMPA receptor signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are standardized protocols for key experiments used to characterize AMPA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of Fanapanel, CNQX, and DNQX for the AMPA receptor.
Materials:
-
Radioligand (e.g., [3H]AMPA)
-
Test compounds (Fanapanel, CNQX, DNQX)
-
Membrane preparations from a brain region rich in AMPA receptors (e.g., cortex or hippocampus)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known AMPA antagonist (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A streamlined workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of an antagonist on the ion currents mediated by AMPA receptors in a single neuron.
Objective: To determine the IC50 of Fanapanel, CNQX, and DNQX for blocking AMPA-mediated currents.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Agonist (e.g., AMPA or glutamate)
-
Test compounds (Fanapanel, CNQX, DNQX)
Procedure:
-
Prepare the brain slices or neuronal culture for recording.
-
Identify a healthy neuron under the microscope.
-
Using a micromanipulator, carefully approach the neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential where NMDA receptor currents are minimal (e.g., -70 mV).
-
Apply the AMPA receptor agonist to the neuron to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the test compound.
-
Measure the peak amplitude of the inward current at each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Caption: A typical workflow for determining the potency of an AMPA receptor antagonist.
Conclusion: Why Choose this compound?
For researchers seeking a highly selective and potent tool to investigate AMPA receptor function, this compound presents a compelling choice over older antagonists like CNQX and DNQX. Its superior selectivity for AMPA receptors over kainate and, critically, NMDA receptors, minimizes the risk of off-target effects that can complicate data interpretation. While its clinical development was halted due to side effects in humans, its properties make it an excellent tool for preclinical in vitro and in vivo research where precise pharmacological intervention is required. The improved physicochemical properties, such as better water solubility, also offer practical advantages in experimental settings. When designing experiments that require unambiguous blockade of AMPA receptors, the data strongly support the consideration of this compound as a more refined and reliable pharmacological tool.
References
A Comparative Review of the Neuroprotective Efficacy of Various AMPA Receptor Antagonists
Introduction to AMPA Receptors and Excitotoxicity
In the mammalian central nervous system, glutamate is the primary excitatory neurotransmitter, crucial for various physiological processes.[1] However, excessive glutamate release, particularly during events like ischemic stroke, can lead to a pathological process known as excitotoxicity.[1][2] This phenomenon is largely mediated by the overactivation of glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] The subsequent massive influx of ions, particularly Ca2+, triggers a cascade of intracellular events leading to neuronal injury and death. Consequently, AMPA receptor antagonists have been a major focus of research for neuroprotective therapies in conditions like cerebral ischemia.
Classification of AMPA Receptor Antagonists
AMPA receptor antagonists can be broadly categorized based on their mechanism of action at the receptor. The two main classes are competitive and non-competitive antagonists.
-
Competitive Antagonists : These compounds, such as NBQX and ZK200775, bind to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation. The quinoxaline-2,3-dione structure is a common feature of many competitive AMPA receptor antagonists.
-
Non-competitive Antagonists : These antagonists, including the 2,3-benzodiazepines like talampanel and GYKI 52466, bind to an allosteric site on the receptor, inducing a conformational change that prevents ion flow even when glutamate is bound. Perampanel is another prominent non-competitive antagonist.
Comparative Neuroprotective Efficacy
Numerous preclinical studies have demonstrated the neuroprotective potential of AMPA receptor antagonists in various models of neuronal injury, particularly in focal cerebral ischemia. The table below summarizes key findings from studies evaluating different antagonists.
| Antagonist | Class | Animal Model | Efficacy Metric | Results | Reference |
| NBQX | Competitive | Rat; Permanent Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume Reduction | 27% reduction in cortical damage with 2x30 mg/kg i.v. doses. | |
| NBQX | Competitive | Rat; Permanent MCAO | Infarct Volume Reduction | Significant reduction in infarct size at doses of 40, 60, or 100 mg/kg i.v. | |
| PNQX | Competitive | Rat; Temporary (3h) MCAO | Lesion Volume Reduction | 51% reduction with intraperitoneal administration. | |
| Talampanel | Non-competitive | Rat; Transient (1h) MCAO | Infarct Size Reduction | 47.3% reduction when given 30 min post-occlusion; 48.5% reduction at 2h post-occlusion. | |
| Talampanel | Non-competitive | Mouse; Transient (1.5h) MCAO | Infarct Size Reduction | 44.5% (striatum) and 39.3% (hippocampus) reduction. | |
| Talampanel | Non-competitive | Rat; Traumatic Brain Injury (TBI) | Contusion Area Reduction | Significant reduction when administered 30 min post-trauma. | |
| Perampanel | Non-competitive | Rat; Transient (90 min) MCAO | Infarct Volume Reduction | Significant reduction with 1.5 mg/kg i.p. administration. | |
| Perampanel | Non-competitive | Rat; MCAO | Brain Edema & Infarct Volume | Significant reduction with oral administration. |
Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity
The overactivation of AMPA receptors during an ischemic event initiates a detrimental signaling cascade. The initial massive influx of Na+ leads to significant depolarization, which in turn relieves the voltage-dependent Mg2+ block on NMDA receptors, allowing for a large influx of Ca2+. Certain subtypes of AMPA receptors (those lacking the GluA2 subunit) are also directly permeable to Ca2+. This surge in intracellular Ca2+ activates a host of downstream enzymes, including proteases, kinases, and phospholipases, and leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, activation of apoptotic and necrotic cell death pathways.
Experimental Protocols
The evaluation of neuroprotective agents relies on standardized and reproducible experimental models. Below are summaries of common in vivo and in vitro protocols used in the cited studies.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used technique to mimic focal ischemic stroke in rodents.
-
Animal Preparation : Rats or mice are anesthetized. Body temperature is maintained at 37°C to avoid hypothermia-induced neuroprotection.
-
Surgical Procedure : A midline neck incision is made to expose the common carotid artery (CCA). A nylon suture (e.g., 4-0) is introduced into the external carotid artery and advanced up the internal carotid artery until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion Duration : The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-120 minutes) to model transient ischemia with reperfusion.
-
Drug Administration : The AMPA receptor antagonist is typically administered intravenously (i.v.) or intraperitoneally (i.p.) at various time points before, during, or after the occlusion.
-
Outcome Assessment : After a survival period (e.g., 24 hours to 7 days), the animal is euthanized, and the brain is sectioned. Infarct volume is commonly quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which stains viable tissue red, leaving the infarct pale. Neurological deficit scores and behavioral tests are also used to assess functional outcomes.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is an in vitro method used to simulate ischemic conditions in cell or tissue cultures.
-
Culture Preparation : Primary neuronal cultures or organotypic brain slices are prepared and maintained in standard culture medium.
-
OGD Induction : The standard culture medium is replaced with a glucose-free medium that has been deoxygenated (typically by bubbling with a 95% N2 / 5% CO2 gas mixture). The cultures are then placed in a hypoxic chamber with a low oxygen atmosphere for a defined period (e.g., 30-60 minutes).
-
Reperfusion Simulation : Following the OGD period, the glucose-free medium is replaced with the original normoxic, glucose-containing medium, and cultures are returned to a standard incubator to simulate reperfusion.
-
Treatment : The AMPA receptor antagonist is added to the culture medium before, during, or after the OGD insult.
-
Viability Assessment : Cell death is quantified using various assays, such as lactate dehydrogenase (LDH) release into the medium, or fluorescent viability stains (e.g., propidium iodide to label dead cells).
Challenges and Future Directions
Despite robust neuroprotective effects in animal models, the translation of AMPA receptor antagonists to clinical success in stroke has been challenging. Early competitive antagonists like NBQX were hampered by poor water solubility and associated kidney toxicity. While newer generations of antagonists have improved pharmacokinetic profiles, side effects such as sedation and dizziness remain a concern.
Non-competitive antagonists like perampanel and talampanel have shown promise and have been evaluated in clinical trials for various neurological conditions, including epilepsy. The experience with these drugs provides valuable safety and dosing information. Future research may focus on developing antagonists with better therapeutic windows or exploring combination therapies that target multiple pathways in the ischemic cascade. The continued investigation into the precise role of different AMPA receptor subunits in excitotoxicity may also lead to more targeted and effective neuroprotective strategies.
References
Safety Operating Guide
Proper Disposal Procedures for Fanapanel Hydrate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Fanapanel hydrate is critical for ensuring a safe and compliant laboratory environment. This document offers procedural guidance for researchers, scientists, and drug development professionals, aiming to be a trusted resource for laboratory safety and chemical management.
This compound, also known as ZK-200775, is a competitive antagonist of the AMPA receptor. As with any research chemical, understanding its properties and handling requirements is paramount for safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this guide provides a framework for its disposal based on general principles for quinoxaline derivatives and standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
